Product packaging for 4H-pyrazol-3-amine(Cat. No.:)

4H-pyrazol-3-amine

Cat. No.: B13878391
M. Wt: 83.09 g/mol
InChI Key: RBIVFUYDRVWTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Pyrazole (B372694) Chemistry

The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. mdpi.comwikipedia.org This discovery was somewhat serendipitous, arising from his attempts to synthesize quinoline (B57606) derivatives. sphinxsai.com Knorr's work, which involved the reaction of hydrazines with 1,3-dicarbonyl compounds, laid the foundational "Knorr pyrazole synthesis," a method that remains a cornerstone of heterocyclic chemistry. mdpi.comchemhelpasap.com Shortly after Knorr's discovery, Edward Buchner achieved the first synthesis of the parent pyrazole ring in 1889. mdpi.com

Initially, the focus was on understanding the fundamental reactivity and properties of the pyrazole ring. globalresearchonline.net A significant early milestone was the discovery of the antipyretic action of a pyrazole derivative, antipyrine, also by Knorr in 1883, which spurred further interest in the pharmacological potential of this class of compounds. sphinxsai.comrsc.org Over the decades, the field has evolved significantly, with the development of numerous synthetic methodologies and a deeper understanding of the pyrazole structure, including the phenomenon of tautomerism which can influence its reactivity. numberanalytics.comnih.gov

Significance of the Amino-Pyrazole Scaffold in Contemporary Organic Chemistry

The position of the amino group on the pyrazole ring—at the 3, 4, or 5-position—gives rise to distinct isomers with different chemical and biological profiles. nih.gov Specifically, 3-aminopyrazoles (of which 4H-pyrazol-3-amine is a tautomeric form) are extensively reported as key intermediates in the synthesis of a variety of biologically active compounds, particularly in the realms of anticancer and anti-inflammatory agents. nih.gov The amino group provides a convenient handle for further chemical modifications, allowing for the construction of more complex fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. nih.gov

Current Research Landscape and Emerging Trends in this compound Derivatives

Contemporary research on this compound and its derivatives is vibrant and multifaceted. A significant trend is the development of efficient and environmentally friendly synthetic methods, such as one-pot, multi-component reactions, to generate libraries of diverse pyrazole derivatives. mdpi.comtandfonline.com The use of novel catalysts, including nano-catalysts, is also being explored to improve reaction yields and reduce reaction times. mdpi.comnih.gov

From a medicinal chemistry perspective, there is a strong focus on designing and synthesizing novel this compound derivatives as potential therapeutic agents. researchgate.net Research is actively exploring their efficacy as:

Anticancer agents: Many studies are investigating the cytotoxic activity of new pyrazole derivatives against various cancer cell lines. tandfonline.commdpi.comrsc.org

Antimicrobial agents: The potential of pyrazole derivatives to combat bacterial and fungal infections is another major area of investigation. ajrconline.orgjst.go.jp

Enzyme inhibitors: The amino-pyrazole scaffold is a key component in the design of inhibitors for various enzymes, including kinases, which are crucial targets in cancer therapy. mdpi.commdpi.com

Furthermore, the unique photophysical properties of some pyrazole derivatives are being harnessed for applications in materials science, such as the development of fluorescent sensors. mdpi.com The adaptability of the 5-aminopyrazole scaffold, a close relative and often a synthetic precursor, in creating fused pyrazole systems like pyrazolopyrimidines and pyrazolopyridines continues to be a fruitful area of research, yielding compounds with a broad spectrum of biological activities. mdpi.comresearchgate.net

Interactive Data Table: Key Research Findings on Aminopyrazole Derivatives

Derivative Class Key Research Finding Application Area Reference
5-AminopyrazolesServe as versatile starting materials for fused heterocyclic systems with diverse biological activities.Medicinal Chemistry, Organic Synthesis mdpi.comscirp.org
3-AminopyrazolesWidely reported as anticancer and anti-inflammatory agents.Medicinal Chemistry nih.gov
Pyrazolo[3,4-d]pyrimidinesShow promise as potent inhibitors of various kinases (e.g., c-Src, EGFR, VEGFR).Cancer Therapy mdpi.com
Pyrazole-based Schiff basesExhibit a range of biological activities including anti-diabetic and anti-Alzheimer potential.Medicinal Chemistry mdpi.com
Fused PyrazolesInvestigated for a wide spectrum of biological activities including antimicrobial and anti-tuberculosis properties.Infectious Diseases researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5N3 B13878391 4H-pyrazol-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H5N3

Molecular Weight

83.09 g/mol

IUPAC Name

4H-pyrazol-3-amine

InChI

InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h2H,1H2,(H2,4,6)

InChI Key

RBIVFUYDRVWTFM-UHFFFAOYSA-N

Canonical SMILES

C1C=NN=C1N

Origin of Product

United States

Synthetic Methodologies for 4h Pyrazol 3 Amine and Its Derivatives

Classical Synthetic Approaches

Traditional methods for synthesizing the pyrazole (B372694) ring, including 4H-pyrazol-3-amine, have long been established. These approaches, primarily cyclocondensation and hydrazine-based reactions, form the foundation of pyrazole chemistry.

Cyclocondensation Reactions from Precursors

Cyclocondensation reactions are a fundamental and widely employed method for constructing the pyrazole ring. mdpi.com This approach typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. mdpi.com The versatility of this method allows for the synthesis of a wide range of substituted pyrazoles by varying the precursors.

One common strategy involves the reaction of β-ketonitriles with hydrazines. chim.it The reaction proceeds through a nucleophilic attack of the hydrazine onto the carbonyl group, followed by an intramolecular cyclization onto the nitrile carbon. chim.it For instance, reacting ethyl acetoacetate (B1235776) with hydrazine hydrate (B1144303) yields 3-methyl-1H-pyrazol-5(4H)-one. Similarly, 5-aminopyrazoles can be generated from the reaction of α,β-unsaturated nitriles that have a suitable leaving group at the β-position with hydrazine derivatives. mdpi.com

The regioselectivity of the cyclocondensation can be a challenge, especially when using substituted hydrazines, as it can lead to a mixture of regioisomers. mdpi.com However, careful selection of starting materials and reaction conditions can often control the outcome. For example, the synthesis of 4-amino-1-aryl-1H-pyrazole-4-carbonitriles has been achieved with high yields through the cyclocondensation of arylhydrazines with malononitrile (B47326) derivatives, accelerated by a mixture of FeCl₃ and polyvinyl pyrrolidine (B122466) (PVP). mdpi.com

A variety of precursors can be utilized in cyclocondensation reactions to yield pyrazole derivatives. The following table summarizes some examples:

Precursor 1Precursor 2ProductReference
1,3-DiketonesHydrazinesSubstituted pyrazoles vulcanchem.com
β-KetonitrilesHydrazines3-(5)-Aminopyrazoles chim.it
α,β-Unsaturated nitrilesHydrazine derivatives5-Aminopyrazoles mdpi.com
ArylhydrazinesMalononitrile derivatives4-Amino-1-aryl-1H-pyrazole-4-carbonitriles mdpi.com
EnaminonesHydroxylamine hydrochloride3-Oxoalkanonitriles (precursors to pyrazoles) researchgate.net
3-Oxo-2-arylhydrazononitrilesChloroacetonitrile4-Aminopyrazoles beilstein-journals.org

Hydrazine-Based Synthetic Pathways

Hydrazine and its derivatives are central to many pyrazole syntheses, acting as the nitrogen source for the heterocyclic ring. mdpi.com The reaction of hydrazine hydrate with various electrophilic partners is a common and direct route to pyrazole-containing compounds. ajol.info

A prominent example is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. chim.it This method has been adapted to produce 4-aminopyrazoles by first converting the 1,3-dicarbonyl compound to an oxime derivative before the cyclization step with hydrazine. chim.it

The reaction of hydrazine hydrate with β-ketonitriles is a key method for producing 3-amino-1H-pyrazol-5(4H)-one and its derivatives. chim.it For instance, refluxing sodium cyanoacetate (B8463686) with hydrazine hydrate in ethanol (B145695) is a widely reported method for synthesizing 3-amino-1H-pyrazol-5(4H)-one. nih.gov Similarly, the reaction of arylhydrazone derivatives with hydrazine hydrate can yield 4-(2-arylhydrazono)-4H-pyrazole derivatives. ajol.info

The following table outlines several hydrazine-based synthetic pathways for pyrazole derivatives:

Reactant 1Reactant 2ProductConditionsReference
Sodium cyanoacetateHydrazine hydrate3-Amino-1H-pyrazol-5(4H)-oneEthanolic solution, reflux nih.gov
Arylhydrazone derivativesHydrazine hydrate4-(2-Arylhydrazono)-4H-pyrazole derivativesEthanol, reflux ajol.info
1,3-Dicarbonyl compoundHydrazineOxime derivative (intermediate), then 4-aminopyrazoleAcidic conditions for oxime formation chim.it
β-KetonitrilesHydrazine5-AminopyrazolesNeutralization with H₂SO₄ before hydrazine addition chim.it
2,4-PentanedioneHydrazine3,5-DimethylpyrazoleCyclization reaction mdpi.com

Advanced and Expedited Synthesis Protocols

In recent years, significant efforts have been directed towards developing more efficient, atom-economical, and environmentally friendly methods for synthesizing pyrazole derivatives. These advanced protocols include multicomponent reactions, metal-catalyzed couplings, and domino reaction sequences.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for the synthesis of complex molecules like pyrazole derivatives. ajol.info These reactions offer several advantages, including high selectivity, excellent yields, and simplified procedures. ajol.info

A notable example is the one-pot, four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazol-6-amines. acs.org Another efficient MCR involves the reaction of salicylaldehydes, malononitrile, and 2-cyanoacetohydrazide (B512044), catalyzed by potassium phosphate, to produce 2-amino-4-(3-amino-5-hydroxy-4H-pyrazol-4-ylidene)-4H-chromene-3-carbonitriles. researchgate.net The synthesis of pyrazolo[1,5-a]quinazoline derivatives has also been achieved through MCRs starting from 4-(2-phenylhydrazono)-4H-pyrazol-3-amine derivatives. ajol.info

The following table presents a selection of multicomponent reactions for the synthesis of pyrazole-containing systems:

ReactantsCatalyst/ConditionsProductReference
Salicylaldehydes, malononitrile, 2-cyanoacetohydrazidePotassium phosphate, ethanol2-Amino-4-(3-amino-5-hydroxy-4H-pyrazol-4-ylidene)-4H-chromene-3-carbonitriles researchgate.net
4-(2-Phenylhydrazono)-4H-pyrazol-3-amine derivatives, aromatic aldehydes, cyclohexanoneTriethylamine (B128534), ethanol3,5,6,7,8,9-Hexahydropyrazolo[1,5-a]quinazoline derivatives ajol.info
Hydrazine monohydrate, ethyl acetoacetate, aldehydes, malononitrile[bmim]OH, 50-60°C4H-Pyrano[2,3-c]pyrazoles tandfonline.com
Salicylaldehyde, malononitrile dimer, 2-cyanoacetohydrazideEthanol/pyridine (B92270) mixture2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile mdpi.com
5-Aminopyrazole, aromatic aldehyde, dimedoneBoiling ethanol1H-Pyrazolo[3,4-b]quinoline preprints.org

Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis has revolutionized organic synthesis, and the construction of pyrazole rings is no exception. Metal catalysts, particularly copper and palladium, have been employed to facilitate coupling and cyclization reactions, often leading to high regioselectivity and yields under mild conditions. organic-chemistry.orgmdpi.com

Copper-catalyzed reactions have been shown to be effective for pyrazole synthesis. For example, a copper-catalyzed condensation reaction can produce pyrazoles at room temperature without the need for acidic conditions. organic-chemistry.org Furthermore, copper-catalyzed Ullmann coupling has been utilized in a domino reaction where the initial formation of a 3-substituted pyrazole is followed by coupling with an aryl halide. beilstein-journals.org

Palladium catalysis has also been instrumental in the synthesis of pyrazoles. A palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide provides a route to pyrazole derivatives. organic-chemistry.org Additionally, a palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones has been developed to afford polysubstituted pyrazoles. organic-chemistry.org

The table below highlights some metal-catalyzed reactions for pyrazole synthesis:

Metal CatalystReactantsProductKey FeaturesReference
Copper1,3-Diketones, HydrazinePyrazolesRoom temperature, acid-free organic-chemistry.org
CopperEnaminone, Hydrazine, Aryl halide1,3-Substituted pyrazolesDomino reaction with Ullmann coupling beilstein-journals.org
PalladiumTerminal alkyne, Hydrazine, Carbon monoxide, Aryl iodidePyrazole derivativesFour-component coupling organic-chemistry.org
Palladium2H-Azirines, HydrazonesPolysubstituted pyrazolesRing-opening reaction organic-chemistry.org
Iron (FeCl₃)Arylhydrazines, Malononitrile derivatives4-Amino-1-aryl-1H-pyrazole-4-carbonitrilesAccelerated cyclocondensation mdpi.com
Copper (Cu(OAc)₂)3-Methyl-1-phenyl-1H-pyrazol-5-amineDipyrazole-fused pyridazinesDimerization via C-H/N-H, C-H/C-H, and N-H/N-H bond coupling mdpi.com

Domino and Tandem Reaction Sequences

Domino and tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient strategy for the synthesis of complex heterocyclic systems. researchgate.net These processes are atom-economical and can significantly reduce the number of synthetic steps, purification procedures, and waste generation. researchgate.net

A notable example is the four-component domino protocol for the synthesis of 1,4-dihydropyrano[2,3-c]pyrazol-6-amines, which proceeds through a sequence of cyclization, Knoevenagel condensation, Michael addition, tautomerism, and intramolecular O-cyclization. acs.org Another innovative approach involves a three-component domino reaction of arylglyoxals with pyrazol-5-amines to stereoselectively produce polysubstituted anti-pyrazolo[3,4-d] vulcanchem.comoxazines. clockss.org Furthermore, the reaction of arylglyoxals with pyrazol-5-amines can be selectively tuned to produce pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. acs.org

The following table provides examples of domino and tandem reactions for the synthesis of pyrazole-based heterocycles:

Reaction TypeReactantsProductKey FeaturesReference
Four-component dominoHydrazine hydrate, ethyl acetoacetate, malononitrile, aromatic aldehydes1,4-Dihydropyrano[2,3-c]pyrazol-6-aminesCyclization-Knoevenagel condensation-Michael addition-tautomerism-intramolecular O-cyclization-elimination sequence acs.org
Three-component dominoArylglyoxals, Pyrazol-5-aminesPolysubstituted anti-pyrazolo[3,4-d] vulcanchem.comoxazinesStereoselective synthesis clockss.org
Domino reactionArylglyoxals, Pyrazol-5-aminesPyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, or pyrrolesSelective access to different fused systems acs.org
Fe/Cu relay-catalyzed dominoortho-Carbonyl anilines, NH₄OAc, DMSO2-Phenylquinazolin-4-aminesOxidative amination mdpi.com

Expedited Routes to Densely Functionalized Amino-Pyrazoles

The synthesis of densely functionalized amino-pyrazoles is a significant area of research due to their prevalence in medicinally important compounds. nih.gov Expedited routes often focus on minimizing steps and maximizing atomic economy.

A two-step approach starting from heterocyclic acetonitriles provides an efficient and reproducible method to obtain heterocycle-substituted amino-pyrazoles. acs.org This method involves the generation of heterocyclic-substituted 1,3-dicarbonyl-compound equivalents, which then readily react with substituted hydrazines. nih.gov For example, the anion of 2-azahetarylacetonitriles can be condensed with 5-methoxy-2,2-dimethyl-1,3-dioxane-4,6-dione to form a key intermediate. nih.gov Subsequent reaction with hydrazine or its derivatives in refluxing dioxane yields the desired densely substituted 5-aminopyrazoles. nih.gov This strategy has been shown to be effective for various heterocyclic acetonitriles and substituted hydrazines, including methylhydrazine, which provides the corresponding methylpyrazole with complete regioselectivity. nih.gov

Further functionalization of the resulting amino-pyrazoles allows for the introduction of additional diversity. nih.govacs.org For instance, the amino group at the 5-position can be transformed to introduce aryl and hetaryl moieties, leading to a four-step route to densely functionalized pyrazoles. acs.org This highlights the utility of the initial amino-pyrazole as a versatile building block for creating complex molecular scaffolds. nih.gov

One of the key advantages of these expedited routes is the ability to achieve regioselective transformations. For instance, in polyamino derivatives, the secondary alkylamine has been shown to be significantly more nucleophilic than the primary aromatic amine, allowing for selective alkylation. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. Key areas of focus include the use of environmentally benign solvents, the development of catalyst-free reactions, and the implementation of reusable catalytic systems.

Solvent-Free and Aqueous Media Syntheses

The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. Several methods for the synthesis of pyrazole derivatives have been developed in aqueous media. researchgate.netderpharmachemica.comut.ac.irresearchgate.nettandfonline.com For instance, a four-component reaction of aryl aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate in water, catalyzed by phenylboronic acid, provides an eco-friendly route to pyrano[2,3-c]pyrazole derivatives with excellent yields and short reaction times. derpharmachemica.com Another approach utilizes preheated fly-ash as a cost-effective catalyst for the synthesis of dihydropyrano(2,3-c)pyrazoles in water. ut.ac.ir

Solvent-free, or neat, reaction conditions represent another important green chemistry approach. nih.govnih.govrsc.org The synthesis of fused 4H-pyran derivatives has been achieved by heating a mixture of 3-methyl-1-phenyl-5-pyrazolone or 4-hydroxycoumarin (B602359) with aromatic aldehydes and (E)-N-methyl-1-(methylthio)-2-nitroethenamine under thermal conditions without any solvent. nih.govnih.govrsc.org This method offers advantages such as short reaction times, good-to-excellent yields, and high atom economy. nih.govnih.govrsc.org Additionally, a task-specific ionic liquid, [bmim]OH, has been used as a reusable catalyst for the synthesis of 4H-pyrano[2,3-c]pyrazoles under solvent-free conditions. tandfonline.com

The following table summarizes various solvent-free and aqueous media syntheses for pyrazole derivatives:

CatalystReactantsSolventProductYield (%)Ref.
Phenylboronic acidAryl aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrateWater6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivativesExcellent derpharmachemica.com
Preheated fly-ashAromatic aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrateWaterDihydropyrano(2,3-c)pyrazole derivatives90-95 ut.ac.ir
Amberlyst-701,3-Diketones, hydrazines/hydrazidesWaterSubstituted pyrazolesGood researchgate.net
Triethylbenzylammonium chloride (TEBA)Aromatic aldehydes, malononitrile, 3-methyl-1-phenyl-2-pyrazolin-5-oneWater6-Amino-5-cyano-4-aryl-1,4-dihydropyrano[2,3-c]pyrazolesGood tandfonline.com
None (Thermal)3-Methyl-1-phenyl-5-pyrazolone/4-hydroxycoumarin, aromatic aldehydes, (E)-N-methyl-1-(methylthio)-2-nitroethenamineNoneDihydropyrano[2,3-c]pyrazole / Pyrano[3,2-c]chromenoneGood-Excellent nih.govnih.govrsc.org
[bmim]OHAldehydes, malononitrile, pyrazolone (B3327878) / Aldehydes, malononitrile, ethyl acetoacetate, hydrazine monohydrateNone4H-pyrano[2,3-c]pyrazolesHigh tandfonline.com

Catalyst-Free Methodologies

Developing synthetic routes that avoid the use of catalysts is a significant goal in green chemistry, as it simplifies purification and reduces waste. Several catalyst-free methods for the synthesis of pyrazole derivatives have been reported. nih.govnih.govrsc.orgcapes.gov.brrsc.orgrsc.orgscielo.org.zaresearchgate.net

A notable example is the four-component reaction between hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile in water at ambient temperature to produce 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives. capes.gov.brrsc.orgrsc.org This method offers a combinatorial approach to a library of novel compounds without the need for a catalyst. capes.gov.brrsc.orgrsc.org

Another catalyst- and solvent-free protocol involves the thermal heating of 3-methyl-1-phenyl-5-pyrazolone or 4-hydroxycoumarin with aromatic aldehydes and (E)-N-methyl-1-(methylthio)-2-nitroethenamine to yield fused 4H-pyran derivatives. nih.govnih.govrsc.org This approach is characterized by its efficiency, high yields, and adherence to green chemistry principles. nih.govnih.govrsc.org Similarly, the synthesis of chromeno[2,3-c]pyrazoles and bis-pyrazolone derivatives has been achieved in magnetized distilled water without a catalyst, affording high yields. scielo.org.za

The following table highlights some catalyst-free methodologies for pyrazole synthesis:

ReactantsSolventProductYield (%)Ref.
Hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, malononitrileWater2-Amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivativesNot specified capes.gov.brrsc.orgrsc.org
3-Methyl-1-phenyl-5-pyrazolone/4-hydroxycoumarin, aromatic aldehydes, (E)-N-methyl-1-(methylthio)-2-nitroethenamineNoneDihydropyrano[2,3-c]pyrazole / Pyrano[3,2-c]chromenoneGood to Excellent nih.govnih.govrsc.org
Aldehydes, 3-methyl-1-phenyl-1H-pyrazole-5(4H)-oneMagnetized Distilled Water4,4'-(Arylmethylene)bis(1H-pyrazole-5-ols)85-95 scielo.org.za
Isatin/aromatic aldehyde, malononitrile, 1,3-dicarbonyl compoundsNot specifiedSpirooxindoles and 4H-pyransExcellent researchgate.net

Reusable Catalytic Systems in Pyrazole Formation

The use of reusable catalysts is a cornerstone of green chemistry, as it reduces waste and lowers the cost of chemical processes. Several reusable catalytic systems have been developed for the synthesis of pyrazoles. researchgate.netlew.roscilit.commdpi.comacs.orgrsc.org

Nano-TiO2 has been demonstrated as an efficient and reusable catalyst for the synthesis of 1,3,5-substituted pyrazoles from 1,3-diketones and hydrazines under solvent-free conditions. lew.ro The catalyst can be recovered by filtration and reused multiple times with only a gradual decline in activity. lew.ro Similarly, a magnetically reusable Lewis acid catalyst, Fe3O4@MCM-41-SO3H, has been employed for the cyclization reaction of 3-acylcoumarins or 3-chromonecarboxylic acid with arylhydrazine derivatives to produce pyrazoles in high yields under solvent-free conditions. scilit.com

Other reusable systems include Amberlyst-70, a resinous and non-toxic catalyst for the synthesis of pyrazoles in aqueous medium at room temperature. researchgate.net Alginate-copper microspheres have also been shown to be effective and reusable heterogeneous catalysts for the one-pot synthesis of 4-organylselanyl-1H-pyrazoles. rsc.org Furthermore, a Pd(II) complex has been utilized as a reusable catalyst for the three-component coupling reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine (B124118) to form pyrazole-4-carbonitrile derivatives. acs.org

The table below provides examples of reusable catalytic systems for pyrazole synthesis:

CatalystReactantsConditionsProductReusabilityRef.
Nano-TiO21,3-Diketones, hydrazinesSolvent-free, 60 °C1,3,5-Substituted pyrazolesReusable with gradual decline in activity lew.ro
Fe3O4@MCM-41-SO3H3-Acylcoumarins/3-chromonecarboxylic acid, arylhydrazinesSolvent-freePyrazolesMagnetically reusable scilit.com
Mn/ZrO2Ethyl acetoacetate/dimethylacetylenedicarboxylate, malononitrile, hydrazine hydrate, aryl aldehydesEthanol, ultrasound, 80 °CPyrano[2,3-c]-pyrazolesReused up to six cycles with similar efficiency mdpi.com
Pd(II) complexAromatic aldehyde, malononitrile, phenylhydrazineH2O, ultrasonic irradiationPyrazole-4-carbonitrile derivativesReusable for four consecutive cycles acs.org
Amberlyst-70Acetylacetone, phenyl hydrazineAqueous medium, room temperaturePyrazoleReusable for five cycles with 2-3% lower yield each time researchgate.net
Alginate-copper microspheresNot specifiedNot specified4-Organylselanyl-1H-pyrazolesEfficient and reusable rsc.org

Regioselective Functionalization and Derivatization Strategies

The ability to selectively functionalize specific positions on the pyrazole ring is crucial for the development of new derivatives with desired properties. Acylation and alkylation are common and important reactions for achieving this.

Acylation and Alkylation Reactions

The regioselectivity of acylation and alkylation reactions on aminopyrazoles can be influenced by the reaction conditions and the nature of the substituents on the pyrazole ring. nih.govrsc.orgtandfonline.com

In the case of C4–C5 fused pyrazol-3-amines, Ullmann and acylation reactions have been studied to establish a predictive rule for regioselectivity. rsc.org It has been proposed that these reactions predominantly occur at the NH and non-protonated nitrogen atoms of the pyrazole ring, respectively, of the most stable initial tautomer (1H- or 2H-pyrazole), which can be predicted using DFT calculations. rsc.org

For 3-amino-1H-pyrazolo[3,4-b]quinolines, regioselective acylation has been achieved. tandfonline.com Acylation with aryl carboxylic acid chlorides in the presence of triethylamine or pyridine leads to 3-N-acylamides. tandfonline.com In contrast, using Castro reagents like BOP or PyBOP in aprotic polar solvents results in a mixture of amides. tandfonline.com Isothiocyanates, however, react quantitatively and regioselectively with the 3-NH2 group to form thioureas. tandfonline.com

Alkylation of polyamino pyrazole derivatives has also demonstrated regioselectivity. The secondary alkylamine group is significantly more nucleophilic than the primary aromatic amino group, allowing for selective alkylation of the secondary amine by stirring with a base and an alkylating agent at room temperature, leaving the primary amino group unaffected. nih.gov The synthesis of 5-(4-Aryl-1H-pyrazol-3-sulfonylmethyl)-4H-1,2,4-triazol-3-amine derivatives involves a 1,3-dipolar cycloaddition followed by aromatization, showcasing another route to functionalized pyrazoles. urfu.ru

The following table provides examples of acylation and alkylation reactions on aminopyrazoles:

SubstrateReagentConditionsProductRegioselectivityRef.
C4–C5 fused pyrazol-3-aminesAcylating agentsVariesN1 or N2 acylated productDependent on most stable tautomer rsc.org
3-Amino-1H-pyrazolo[3,4-b]quinolinesAryl carboxylic acid chloridesTriethylamine or pyridine3-N-AcylamidesSelective for 3-NH2 group tandfonline.com
3-Amino-1H-pyrazolo[3,4-b]quinolinesIsothiocyanatesAprotic polar solvents3-N-ThioureasSelective for 3-NH2 group tandfonline.com
Polyamino pyrazole derivativeAlkylating reagent, baseRoom temperatureN-alkylated secondary amineSelective for secondary amine nih.gov
Styrylsulfonylmethyl-1,2,4-triazolylamineDiazomethane, then chloranilEther, -20 to -15°C, then xylene5-(4-Phenyl-1H-pyrazol-3-sulfonylmethyl)-4H-1,2,4-triazol-3-amineNot applicable urfu.ru

Arylation and Heteroarylation of Amino-Pyrazoles

The introduction of aryl and heteroaryl moieties onto the amino-pyrazole scaffold is a crucial step in the synthesis of a diverse range of biologically active molecules. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for this transformation, even on challenging substrates like unprotected five-membered heterocyclic halides. acs.orgnih.gov

Five-membered nitrogen-containing heterocycles such as pyrazoles can be difficult coupling partners, potentially due to their ability to inhibit or deactivate the palladium catalyst. acs.orgnih.gov However, the development of specialized ligand systems has enabled the efficient amination of bromopyrazoles. A general method for the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles utilizes a palladium precatalyst based on the bulky biarylphosphine ligand, tBuBrettPhos. acs.org This system facilitates the C-N cross-coupling under mild conditions, accommodating a broad scope of aminoimidazoles and aminopyrazoles with moderate to excellent yields. acs.orgnih.gov

The reaction conditions for the successful amination of a substrate like 4-bromo-1H-pyrazole with various amines typically involve the use of the tBuBrettPhos Pd G3 precatalyst and a base such as LHMDS in an organic solvent like THF, often at room temperature. acs.org This methodology has proven effective for coupling with electron-rich, electron-deficient, and heteroaromatic amines. nih.gov For instance, the coupling of 4-bromo-1H-pyrazole with aniline (B41778) derivatives and other amines has been demonstrated to proceed efficiently. acs.org

The choice of ligand is critical, as common ligands used in C-N cross-coupling, such as BINAP and XantPhos, may prove ineffective for these specific heterocyclic substrates. acs.orgrsc.org The development of catalysts supported by bulky biarylphosphine ligands has been a key driver in the successful application of Buchwald-Hartwig amination to challenging heterocyclic systems. acs.org Microwave irradiation has also been employed to expedite the Buchwald-Hartwig coupling for 4-halo-1H-pyrazoles, which can otherwise require high temperatures and prolonged reaction times. researchgate.net

Table 1: Buchwald-Hartwig Amination of Bromopyrazoles This table presents examples of palladium-catalyzed amination reactions on bromopyrazole substrates.

Pyrazole Substrate Amine Partner Catalyst/Ligand Base Conditions Yield Reference
4-Bromo-1H-pyrazole Aniline Pd precatalyst / tBuBrettPhos LHMDS THF, rt, 12h 85% acs.org
4-Bromo-1H-pyrazole 4-Methoxyaniline Pd precatalyst / tBuBrettPhos LHMDS THF, rt, 12h 82% acs.org
4-Bromo-1H-pyrazole 4-(Trifluoromethyl)aniline Pd precatalyst / tBuBrettPhos LHMDS THF, rt, 12h 80% acs.org
4-Bromo-1H-tritylpyrazole Piperidine Pd(dba)₂ / tBuDavePhos tBuOK Xylene, MW High researchgate.net

Introduction of Complex Substituents via Advanced Coupling Reactions

Beyond C-N bond formation, advanced palladium-catalyzed cross-coupling reactions are instrumental in introducing a wide array of complex substituents onto the pyrazole core, enabling the synthesis of highly functionalized derivatives. Key among these methods are the Suzuki-Miyaura, Sonogashira, and C-H activation reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds between a halogenated pyrazole and an organoboron compound. rsc.orgrhhz.net This reaction allows for the introduction of aryl, heteroaryl, and styryl groups at various positions of the pyrazole ring. rsc.orgresearchgate.net An efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines was developed using a Suzuki-Miyaura cross-coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids, utilizing the XPhos Pd G2 precatalyst. rsc.org The reaction tolerates electron-rich, electron-deficient, and sterically demanding boronic acids. rsc.org

Microwave-assisted Suzuki-Miyaura coupling has been shown to be a rapid and efficient method for synthesizing 4-aryl pyrazoles from 4-iodo-1-methyl-1H-pyrazole, tolerating a wide range of functional groups on the arylboronic acid. rhhz.net The choice of halogen on the pyrazole can be significant, with bromo and chloro derivatives sometimes being superior to iodo-pyrazoles due to a reduced tendency for dehalogenation side reactions. researchgate.net The development of robust catalysts is crucial, as traditional systems with triphenylphosphine (B44618) ligands can be inhibited by unprotected functionalized pyrazoles. researchgate.net

Sonogashira Coupling:

The Sonogashira coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another powerful tool for derivatizing aminopyrazoles. acs.orgmdpi.com This reaction introduces an alkynyl substituent, which can serve as a versatile handle for further transformations. A modular, two-pot assembly of 7-arylpyrazolo[1,5-a]pyrimidones involves an initial Sonogashira coupling of aryl bromides with triethyl orthopropiolate. acs.org The resulting β-aryl ynoates then undergo cyclocondensation with aminopyrazoles. acs.org

The Sonogashira reaction can also be part of multicomponent, one-pot sequences to build complex heterocyclic systems. For example, 1,3,4,5-tetrasubstituted pyrazoles can be synthesized through a sequence involving acyl Sonogashira coupling, Michael addition-cyclocondensation, and a final Suzuki-Miyaura coupling. mdpi.combeilstein-journals.org

C-H Activation:

Direct C-H activation represents a highly advanced and atom-economical strategy for functionalizing pyrazoles without the need for pre-halogenation. nih.gov This method allows for the direct formation of C-C bonds by activating a typically inert C-H bond. For instance, a nitrosamine-protected pyrazole intermediate can undergo palladium-catalyzed C-H activation at the 5-position to couple with aryl bromides, providing a highly efficient route to densely substituted pyrazoles. nih.gov This illustrates that palladium-catalyzed cross-coupling is compatible even with sensitive functional groups like nitrosamines, enabling access to pyrazoles with both aryl and heteroaryl substituents at the 4 and 5 positions. nih.gov

Table 2: Advanced Coupling Reactions for Pyrazole Functionalization This table summarizes various advanced coupling reactions used to introduce complex substituents onto pyrazole rings.

Reaction Type Pyrazole Substrate Coupling Partner Catalyst/Ligand Product Type Yield Reference
Suzuki-Miyaura 4-Bromo-3,5-dinitro-1H-pyrazole Phenylboronic acid XPhos Pd G2 4-Phenyl-3,5-dinitropyrazole 95% rsc.org
Suzuki-Miyaura 4-Iodo-1-methyl-1H-pyrazole Phenylboronic acid Pd(PPh₃)₄ 1-Methyl-4-phenyl-1H-pyrazole 85% (MW) rhhz.net
Suzuki-Miyaura 3-Bromo-7-(trifluoromethyl) pyrazolo[1,5-a]pyrimidin-5-one 4-Methoxyphenylboronic acid Pd(PPh₃)₄ 3-(4-Methoxyphenyl) derivative 94% researchgate.net
Sonogashira 2-Iodoaniline Terminal Alkyne PdCl₂(PPh₃)₂/CuI 2-Alkynyl-aniline (precursor for indole (B1671886) synthesis) N/A beilstein-journals.org
Sonogashira Aryl Bromide Triethyl orthopropiolate PdCl₂(PPh₃)₂/CuI β-Aryl ynoate (for cyclization with aminopyrazole) N/A acs.org
C-H Activation N-nitrosopyrazole derivative 4-Bromoanisole Pd(OAc)₂ 5-Arylated pyrazole derivative 100% nih.gov

Chemical Reactivity and Mechanistic Studies of 4h Pyrazol 3 Amine

Reaction Pathways and Transformation Mechanisms

The reactivity of 4H-pyrazol-3-amine is characterized by the distinct chemical behaviors of its amino substituent and the heterocyclic pyrazole (B372694) ring. These features allow for a variety of transformations, from simple functionalization to complex ring restructuring.

Nucleophilic and Electrophilic Reactivity of the Amino Group

The amino group in aminopyrazoles is a primary site of nucleophilic reactivity. It readily participates in reactions with a wide range of electrophiles. Conversely, electrophilic reactions involving the amino group are less common but can be induced under specific conditions.

Nucleophilic Reactions: The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This is frequently exploited in acylation and alkylation reactions. For instance, 5-aminopyrazoles are widely used as 1,3-bis-nucleophilic reactants in cyclocondensation reactions. mdpi.com The nucleophilicity of the amino group is a cornerstone of its synthetic utility, enabling the construction of fused heterocyclic systems like pyrazolopyrimidines. mdpi.comnih.gov Studies on polyamino-substituted pyrazoles have demonstrated that selective functionalization is possible; a secondary alkylamine group on the pyrazole core is significantly more nucleophilic than a primary aromatic amino group, allowing for regioselective alkylation. nih.gov

Electrophilic Reactions: While the amino group is fundamentally nucleophilic, it can be transformed into an electrophilic species. A key example is diazotization, where the amino group reacts with nitrous acid to form a diazonium salt. This intermediate is highly electrophilic and can subsequently undergo various transformations, including deaminative arylations via Suzuki-Miyaura cross-coupling, providing a pathway to densely functionalized pyrazoles. nih.govacs.org

The following table summarizes common reactions involving the amino group of pyrazole derivatives.

Table 1: Selected Reactions of the Aminopyrazole Moiety
Reaction Type Reagent/Condition Product Type Description
Nucleophilic
Acylation Acid Chlorides Amides The amino group attacks the electrophilic carbonyl carbon of the acid chloride. researchgate.net
Alkylation Alkyl Halides Alkylated Amines The nucleophilic amino group displaces a halide from the alkyl substrate. researchgate.net
Cyclocondensation 1,3-Dicarbonyls Fused Heterocycles The amino group acts as a nucleophile to form new rings, such as pyrazolo[1,5-a]pyrimidines. mdpi.com
Electrophilic
Diazotization Nitrous Acid (HNO₂) Diazonium Salt The amino group is converted into a diazonium group (-N₂⁺), a versatile electrophilic intermediate. nih.gov

Ring Transformations and Rearrangement Reactions (e.g., Hofmann-type)

The pyrazole ring, while aromatic and generally stable, can undergo significant structural changes, including ring transformations and rearrangements, under specific reaction conditions. These reactions often lead to the formation of entirely different heterocyclic systems.

An example of such a transformation is the unexpected "ring switching" of a (4R,5R)-4-benzyloxycarbonylamino-5-phenylpyrazolidin-3-one. arkat-usa.org Catalytic hydrogenation of this compound resulted in the cleavage of the C(5)–N(1) bond, followed by cyclocondensation to form a 3-amino-5-benzylimidazolidine-2,4-dione, effectively transforming the pyrazolidinone ring into an N-aminohydantoin. arkat-usa.org

More directly related to pyrazole chemistry are Hofmann-type rearrangements. This class of reaction, which typically converts amides into amines, has been adapted to create novel fused pyrazole structures. mdpi.comnih.gov In a notable example, a Hofmann-type rearrangement was used to introduce a 1,2,3-triazine (B1214393) unit into a fused bicyclic skeleton starting from a pyrazole unit. mdpi.comnih.govresearchgate.netresearchgate.net This process was initiated from 1H,4H-3-carboxy-6-nitropyrazolo[4,3-c]pyrazole and proceeded through amidation and a subsequent rearrangement to yield the fused energetic compound 7-nitro-3,5-dihydro-4H-pyrazolo[4,3-d] nih.govorgsyn.orgmkuniversity.ac.intriazin-4-one (NPTO). mdpi.com

Cycloaddition Chemistry Involving Pyrazole Cores

Cycloaddition reactions are a powerful tool for constructing the pyrazole ring itself, often with high regioselectivity. The most common approach is the [3+2] cycloaddition, where a three-atom dipole reacts with a two-atom dipolarophile. organic-chemistry.org

Sydnones, a type of mesoionic compound, are effective precursors for pyrazoles. They undergo highly regioselective [3+2] cycloaddition-retrocycloaddition reactions with alkynes to form a wide range of pyrazole-based compounds. core.ac.uknih.gov This strategy offers a modular route to pyrazole cores that can be difficult to access through other methods. core.ac.ukwhiterose.ac.uk Similarly, nitrile imines, often generated in situ, react with alkyne surrogates in 1,3-dipolar cycloadditions to produce tetrasubstituted pyrazoles with complete regiochemical control. nih.gov

While many cycloaddition reactions build the pyrazole ring, the pyrazole core itself can participate in further reactions. For instance, 5-aminopyrazole derivatives can react with α,β-unsaturated carbonyl compounds in a process that begins with a Michael-type addition and proceeds through a tautomerization-cyclization-elimination sequence to yield fused pyrazolo[1,5-a]pyrimidines. chim.it

Reaction Kinetics and Selectivity Investigations

Controlling the selectivity of reactions involving the pyrazole scaffold is crucial for its application in targeted synthesis. Both the position of substitution (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) are governed by a delicate balance of electronic and steric factors.

Stereochemical and Regiochemical Control in Derivatization

Achieving regiochemical control in the derivatization of pyrazoles is a significant area of research, as the ring contains multiple reactive sites. The substitution pattern is influenced by the nature of the reactants, catalysts, and reaction conditions.

In the synthesis of pyrazoles from N-monosubstituted hydrazones and nitro-olefins, the choice of solvent was found to be critical in determining the outcome. orgsyn.org As shown in the table below, polar protic solvents favor the formation of the desired pyrazole product, while aprotic polar solvents tend to yield the Michael addition intermediate. orgsyn.org

Table 2: Solvent Effect on Pyrazole Formation

Solvent Product Ratio (Pyrazole : Michael Adduct)
Toluene No Reaction
Dioxane 1 : 1.3
THF 1 : 1.2
DMF 1 : 1.1
CH₂Cl₂ 4.8 : 1
CH₃OH 19 : 1
C₂H₅OH > 20 : 1

Data sourced from an organocatalytic synthesis of substituted pyrazoles. orgsyn.org

Furthermore, the regioselectivity of N-alkylation on the pyrazole ring can be precisely controlled. For C4–C5 fused pyrazol-3-amines, a general rule has been established: Ullmann-type reactions predominantly occur at the NH group of the pyrazole ring, whereas acylation happens at the non-protonated nitrogen atom of the most stable tautomer. In other systems, highly regioselective N1-alkylation of 1H-pyrazoles has been achieved even without a catalyst, driven by attractive interactions between the pyrazole ring and the alkylating agent. acs.org

Stereochemical control has also been demonstrated. For example, the synthesis of pyranopyrazoles can be catalyzed by DABCO to provide diastereoselective control, predominantly forming the trans-products. arkat-usa.org

Influence of Electronic and Steric Effects on Reaction Rates and Outcomes

The rate and outcome of reactions involving this compound and its derivatives are heavily influenced by the electronic properties and steric bulk of substituents on the pyrazole ring and the reacting partners.

Electronic Effects: The electronic nature of substituents plays a prominent role. orgsyn.org In pyrazole synthesis, aldehydes with electron-donating or weakly electron-withdrawing groups react smoothly, whereas strongly electron-demanding aldehydes, like 4-nitrobenzaldehyde, favor the formation of a Michael addition product that does not cyclize. orgsyn.org For the pyrazole ring itself, electron-donating groups at the C3 position have been shown to increase the basicity of the ring and lower the energetic barrier for proton transfer between tautomers. nih.gov Conversely, electron-withdrawing groups increase the acidity of the N-H proton. nih.gov The regioselectivity of cyclocondensation reactions is also determined by the electronic effects of substituents on the reacting enynone. nih.gov

Steric Effects: Steric hindrance can significantly impact reaction rates and selectivity. orgsyn.orgresearchgate.net While minor steric congestion at some positions on reacting aldehydes has little effect on pyrazole formation, increasing the bulk of the substituent on the hydrazine (B178648) reactant (e.g., from methyl to isopropyl) slows the reaction or requires higher temperatures. orgsyn.org In the case of a very bulky tert-butylhydrazine, a different, rearranged pyrazole isomer was formed. orgsyn.org Similarly, in iridium-catalyzed borylation reactions, steric effects are the dominant factor controlling regioselectivity, often preventing substitution at sterically hindered positions even if they are electronically favored. researchgate.net The orientation of a pyrazole subunit within a larger ligand can also introduce steric hindrance that alters the coordination geometry and properties of metal complexes. rsc.org

The following table details how substituent effects influence the outcome of pyrazole synthesis.

Table 3: Influence of Electronic and Steric Effects on Pyrazole Synthesis
Reactant Substituent (R) Effect Type Observation
Aldehyde 4-Nitro (electron-withdrawing) Electronic Favors Michael addition product; cyclization to pyrazole is inhibited. orgsyn.org
Aldehyde 2,2-Dimethylpropyl (sterically bulky) Steric Pyrazole formation proceeds, but in moderate yield (56%). orgsyn.org
Hydrazine Isopropyl (bulkier than methyl) Steric Reaction is slow; incomplete after 7 days at room temperature. orgsyn.org
Hydrazine tert-Butyl (very bulky) Steric A different, rearranged pyrazole isomer is formed after refluxing. orgsyn.org
Pyrazole Ring Electron-donating group at C3 Electronic Increases basicity and lowers the energy barrier for tautomerization. nih.gov

Compound Name Reference Table

Compound Name
This compound
7-nitro-3,5-dihydro-4H-pyrazolo[4,3-d] nih.govorgsyn.orgmkuniversity.ac.intriazin-4-one (NPTO)
(4R,5R)-4-benzyloxycarbonylamino-5-phenylpyrazolidin-3-one
3-amino-5-benzylimidazolidine-2,4-dione
1H,4H-3-carboxy-6-nitropyrazolo[4,3-c]pyrazole
4-nitrobenzaldehyde
pyrazolo[1,5-a]pyrimidines

Transition State Analysis in Amino-Pyrazole Reactions

The chemical reactivity of aminopyrazoles is intrinsically linked to their tautomeric nature. The non-aromatic this compound is a high-energy tautomer, and its participation in chemical reactions often involves its conversion to more stable aromatic tautomers, namely 1H-pyrazol-3-amine and 2H-pyrazol-5-amine. The analysis of transition states in reactions involving these species is crucial for understanding reaction mechanisms, regioselectivity, and the factors governing their reactivity. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating these transition states.

Tautomeric Interconversion

The interconversion between the different tautomers of aminopyrazole proceeds through transition states involving proton transfer. DFT calculations have shown that the 3-aminopyrazole (B16455) (1H-tautomer) is generally more stable than the 5-aminopyrazole (2H-tautomer) in the gas phase. For instance, DFT(B3LYP)/6-311++G(d,p) calculations predict the 3-aminopyrazole to be more stable by approximately 10.7 kJ mol⁻¹. dntb.gov.ua The transition state for the interconversion between these two stable tautomers is a key factor in their reactivity. While direct computational data on the transition state for the formation of this compound from its aromatic isomers is not extensively documented in readily available literature, it is understood to be an energetically unfavorable process due to the loss of aromaticity.

Studies on substituted pyrazoles have shown that the energy barrier for intramolecular proton transfer is significantly high. However, this barrier can be substantially lowered by the participation of solvent molecules like water or ammonia (B1221849), which facilitate intermolecular proton transfer through a shuttle mechanism. mdpi.com This solvent-assisted proton transfer proceeds through a lower energy transition state.

The relative stability of the tautomers, and consequently the accessibility of different transition states, can be influenced by the electronic nature of substituents on the pyrazole ring and the polarity of the solvent. researchgate.net For example, in the gas phase, the 3-amino tautomer is often favored, but in a polar solvent like DMSO, the more polar 5-amino tautomer can become more stable. researchgate.net This shift in tautomeric equilibrium can dictate the predominant reaction pathway by favoring the transition state that originates from the more stable tautomer in that specific environment.

Tautomer ComparisonComputational MethodEnergy Difference (kJ mol⁻¹)More Stable TautomerReference
3-Aminopyrazole vs. 5-AminopyrazoleDFT(B3LYP)/6-311++G(d,p)10.73-Aminopyrazole dntb.gov.ua
3-Aminopyrazole vs. 5-AminopyrazoleDFT(B3LYP)/6-311++G(d,p)9.8 (Gibbs Free Energy)3-Aminopyrazole dntb.gov.ua

Reactions of the Pyrazole Ring

The 4H-pyrazole ring system, being non-aromatic, can undergo reactions not typical for its aromatic counterparts, such as Diels-Alder reactions where it acts as a diene. Computational studies on substituted 4H-pyrazoles have provided insight into the transition states of these cycloaddition reactions.

For instance, the Diels-Alder reaction of 4-fluoro-4-methyl-4H-pyrazoles with strained alkynes has been studied computationally. mdpi.com The transition state geometry and activation energies have been calculated to understand the reactivity of this scaffold. These studies reveal that substitution at the C4 position significantly influences the energy of the transition state and thus the reaction rate.

Reacting SystemComputational MethodGibbs Free Energy of Activation (kcal/mol)Reference
4-Fluoro-4-methyl-4H-pyrazole + BCNDFT16.0 mdpi.com
4,4-Difluoro-4H-pyrazole + BCNDFT15.2 mdpi.com

These findings highlight that the electronic effects of substituents on the 4H-pyrazole ring play a critical role in stabilizing or destabilizing the Diels-Alder transition state, thereby modulating the reactivity.

Reactions Involving the Amino Group

The amino group of this compound can also participate in various reactions. The regioselectivity of these reactions is often determined by the relative stability of the transition states leading to different products. For example, in acylation reactions of C4-C5 fused pyrazol-3-amines, theoretical calculations have been used to rationalize the observed regioselectivity. The reaction can occur at either the exocyclic amino group or one of the ring nitrogen atoms. The preferred reaction pathway is the one that proceeds through the transition state with the lower activation energy. DFT calculations have shown that the most stable tautomer will react via its most nucleophilic center, which corresponds to the pathway with the most stable transition state.

Theoretical and Computational Investigations of 4h Pyrazol 3 Amine Systems

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic characteristics of pyrazole (B372694) derivatives. tandfonline.comnih.gov Calculations are often performed using specific functionals, like B3LYP, combined with basis sets such as 6-311++G(d,p) or 6-311+G(2d,p), to achieve a balance between computational cost and accuracy in results for geometry optimization, frequency calculations, and electronic property analysis. tandfonline.comekb.egrsc.org

The first step in computational analysis is typically geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. ekb.eg For pyrazole derivatives, DFT calculations provide optimized bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental data from techniques like single-crystal X-ray diffraction. tandfonline.comresearchgate.net These calculations confirm the stability of the optimized geometry by ensuring all calculated vibrational frequencies are positive. ekb.eg

Table 1: Representative Optimized Geometrical Parameters for a Pyrazole-Amine Core Structure Note: Data is based on published calculations for pyrazole derivatives and serves as a representative example.

ParameterBond Length (Å)Bond Angle (°)
C3–N71.299
C(pyrazole)–C(pyrazole)~1.39 - 1.42
C(pyrazole)–N(pyrazole)~1.33 - 1.38
N(pyrazole)–N(pyrazole)~1.35
C3–N(amine)~1.36
C3-N2-N1~112°
N2-N1-C5~105°
N1-C5-C4~110°
C5-C4-C3~105°
C4-C3-N2~108°

Data compiled from representative values in cited literature. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. iucr.orgresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates higher stability. iucr.org In pyrazole derivatives, the HOMO is often localized on the pyrazole ring and the amine group, while the LUMO may be distributed across the pyrazole ring and any attached substituents. researchgate.netnih.gov DFT calculations are used to determine the energies of these orbitals and the resulting energy gap. iucr.org

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for Representative Pyrazole Derivatives

Compound/SystemE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)Source
Pyrazole Derivative 1-6.260-0.5525.707 nih.gov
Pyrazole Derivative 2-5.523-0.0165.507 nih.gov
Pyrazoline Derivative4.054 researchgate.net
Pyrazolylacetamide Derivative5.0452 iucr.org

Molecular Electrostatic Potential (MESP) maps are visual tools used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. ajchem-a.comchemrxiv.org The MESP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. researchgate.net Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. ajchem-a.comresearchgate.net Green and yellow represent intermediate or near-zero potential. ajchem-a.comresearchgate.net

For pyrazole-amine systems, MESP maps consistently show negative potential regions (red or yellow) concentrated around the nitrogen atoms of the pyrazole ring and the oxygen or other heteroatoms in substituents, identifying them as nucleophilic centers. nih.govchemrxiv.orgrsc.org The most positive potential regions (blue) are typically located around the hydrogen atoms of the amine group and other acidic protons, marking them as the primary sites for nucleophilic attack. rsc.org This analysis is fundamental for understanding intermolecular interactions, such as hydrogen bonding. rsc.org

Frontier Molecular Orbital (FMO) Analysis

Prediction of Chemical Reactivity Descriptors

From the energies of the frontier orbitals (HOMO and LUMO), a set of global reactivity descriptors can be calculated. These parameters quantify the reactivity of a molecule and provide a deeper understanding of its chemical behavior. mdpi.comnih.gov

Ionization Potential (I) is the minimum energy required to remove an electron from a molecule, while Electron Affinity (A) is the energy released when an electron is added to a molecule. dovepress.com Within the framework of DFT and Koopmans' theorem, these can be approximated using the energies of the frontier orbitals: ekb.egnih.gov

I ≈ -E_HOMO

A ≈ -E_LUMO

These values are crucial for predicting how a molecule will behave in electron transfer reactions. dovepress.com Computational studies on various heterocyclic compounds, including pyrazole derivatives, routinely calculate these parameters to assess their electronic properties. nih.gov

Building upon ionization potential and electron affinity, several other important reactivity descriptors can be derived: mdpi.comrsc.org

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov It is calculated as: η = (I - A) / 2 ≈ (E_LUMO - E_HOMO) / 2

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). It indicates the capacity of a molecule to accept electrons. mdpi.com Soft molecules are generally more reactive. nih.gov

Electrophilicity Index (ω): This index measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. researchgate.netmdpi.com It quantifies the electrophilic nature of a molecule and is calculated using the chemical potential (μ ≈ -(I+A)/2) and hardness: ω = μ² / (2η)

These descriptors have been calculated for numerous pyrazole-thiophene amides and other related structures to predict their relative stability and reactivity. nih.gov

Table 3: Calculated Global Reactivity Descriptors for Representative Pyrazole Systems (in eV) Note: These values are derived from FMO energies reported for pyrazole derivatives in the literature.

ParameterDefinitionFormulaRepresentative Value 1Representative Value 2
Ionization Potential (I)Energy to remove an electron-E_HOMO6.2605.523
Electron Affinity (A)Energy released when adding an electron-E_LUMO0.5520.016
Chemical Hardness (η)Resistance to electron cloud change(I - A) / 22.8542.754
Chemical Softness (S)Reciprocal of hardness1 / η0.3500.363
Electrophilicity Index (ω)Capacity to accept electronsμ² / (2η)2.2471.408

Calculations based on data from source nih.gov.

Nucleophilicity Index and Site Selectivity

The nucleophilicity index (N) is a key descriptor in understanding the reactivity of chemical species. For pyrazole derivatives, including 4H-pyrazol-3-amine, this index helps predict the most probable sites for electrophilic attack. The pyrazole ring contains multiple nitrogen atoms and, depending on the substituents, different carbon atoms that can act as nucleophilic centers.

Computational studies, often employing Density Functional Theory (DFT), are used to calculate the nucleophilicity index. asrjetsjournal.org These calculations can reveal the relative nucleophilicity of the different atoms within the molecule. For instance, in many 3-aminopyrazole (B16455) derivatives, the exocyclic amino group and the ring nitrogen atoms are potential nucleophilic sites. The preferred site of reaction, or site selectivity, is often a subject of debate and can be influenced by factors such as the nature of the electrophile and the reaction conditions. researchgate.net

Research on C4–C5 fused pyrazol-3-amines has shown that the regioselectivity of reactions like Ullmann and acylation can be predicted by determining the most stable tautomer using DFT calculations. ub.edu Generally, the Ullmann reaction tends to occur at the NH of the pyrazole ring, while acylation predominantly happens at the non-protonated nitrogen atom of the most stable tautomer. ub.edu In the synthesis of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives, the nucleophilicity of the C4-position, the N1-atom, and the exocyclic amino group all play a role in the reaction outcome. researchgate.net

Computational Mechanistic Elucidation

Computational chemistry offers powerful tools to unravel the intricate details of reaction mechanisms involving this compound systems.

Reaction Pathway Modeling and Energy Profile Determination

By modeling the potential reaction pathways, researchers can determine the most energetically favorable route for a given transformation. This involves calculating the energies of reactants, intermediates, transition states, and products. For example, in the alkylation of pyrazoles, DFT calculations can estimate the activation energies for competing reaction paths at different nitrogen atoms (N1 vs. N2). wuxibiology.com These calculations have shown that the selectivity can be highly dependent on the nature of the alkylating agent, with different reagents favoring alkylation at different nitrogen atoms. wuxibiology.com

Similarly, in the 1,3-dipolar cycloaddition reactions to form pyrazole-isoxazoline hybrids, DFT calculations can investigate the different possible regioselective attacks and determine the reaction profile, confirming a one-step mechanism and identifying the path with the lower activation energy. acs.org The energy profiles for the chemical fixation of CO2 using 3,5-aryl-substituted pyrazole organocatalysts have also been investigated using DFT, providing insights into the intermediates and transition states of the catalytic cycle. nih.govacs.org

Catalytic Mechanism Investigations

Computational studies are instrumental in understanding the role of pyrazole derivatives as catalysts. For instance, in the chemical fixation of CO2, DFT calculations have elucidated the catalytic mechanism of 3,5-p-aryl-disubstituted pyrazoles. nih.govacs.org These studies have highlighted the crucial roles of both the hydroxyl (OH) and amino (NH) groups in the catalytic cycle. nih.govacs.org The calculations can help to understand how different substituents on the pyrazole ring, such as electron-donating or electron-withdrawing groups, influence the catalytic activity. nih.govacs.orgfigshare.com

Investigations into amine acylation catalyzed by azoles have also benefited from computational analysis. acs.org By studying the kinetics and modeling the reaction mechanisms, researchers can understand how different azoles, including pyrazoles, facilitate the transfer of acyl groups. acs.org

Structure-Property Relationship Theoretical Frameworks

Theoretical frameworks are essential for establishing relationships between the molecular structure of this compound derivatives and their macroscopic properties.

Conformational Analysis and Tautomerism Studies

The this compound system can exist in different tautomeric forms, and its flexible structure allows for various conformations. ias.ac.in DFT calculations are a powerful tool to study the relative stabilities of these tautomers and conformers. mdpi.com For instance, in 3-(β-d-Glucopyranosyl)-4-amino pyrazole derivatives, DFT calculations have been used to predict the preferred conformations and tautomeric states in both the gas phase and in solution. mdpi.com

The study of tautomerism in pyrazolo[4,3-c]pyrazoles has shown that the N1-H/N4-H tautomeric form is often predominant, with the stability of minor forms being influenced by substituents. researchgate.net The relative stabilities of different tautomers can be calculated using DFT methods, and these theoretical predictions often correlate well with experimental observations, such as those from NMR spectroscopy. researchgate.netresearchgate.net

Non-Linear Optical (NLO) Properties Prediction

Theoretical calculations are widely used to predict the non-linear optical (NLO) properties of materials, which are crucial for applications in optoelectronics and photonics. rsc.org For pyrazole derivatives, DFT calculations can be used to determine key NLO parameters such as the static dipole moment (µ), polarizability (α), and the first-order hyperpolarizability (β). researcher.life

Studies on various pyrazole derivatives have shown that they can possess significant NLO properties. nih.gov The magnitude of the hyperpolarizability, a measure of the NLO response, can be influenced by the presence and position of electron-donating and electron-accepting groups on the pyrazole ring. nih.govrsc.org Computational studies can help in the rational design of new pyrazole-based materials with enhanced NLO properties by predicting how different structural modifications will affect these parameters. mdpi.comrsc.org For example, the NLO properties of some pyrazole derivatives have been found to be greater than that of the standard material urea. nih.gov

Interactive Data Table: Calculated NLO Properties of a Pyrazole Derivative

Below is an example of calculated NLO properties for a representative pyrazole derivative, showcasing the type of data obtained from theoretical studies.

PropertyCalculated ValueUnit
Dipole Moment (µ)5.21Debye
Mean Polarizability (α)25.34 x 10⁻²⁴esu
First Hyperpolarizability (β₀)7.26 x 10⁻³⁰esu

Note: The values in this table are illustrative and based on data reported for various pyrazole derivatives in the literature. nih.gov

Theoretical Studies on Interactions with Biomolecular Targets (Molecular Docking for Binding Mechanisms)

Molecular docking simulations are a cornerstone of computational chemistry, providing critical insights into the binding mechanisms of small molecules within the active sites of biological macromolecules. For derivatives of the this compound scaffold, these theoretical studies have been instrumental in elucidating potential protein targets, predicting binding affinities, and guiding the rational design of new therapeutic agents. The pyrazole ring, often with its key amino group, serves as a versatile pharmacophore capable of engaging in a variety of interactions, including hydrogen bonds, hydrophobic contacts, and π-stacking, which are fundamental to molecular recognition.

Research has extensively employed molecular docking to screen pyrazole derivatives against a range of protein targets, particularly kinases, which are crucial regulators of cellular processes and frequently implicated in diseases like cancer. nih.gov Docking studies on 1H-pyrazole derivatives against receptor tyrosine kinases and other protein kinases have demonstrated that these compounds can fit deeply within the ATP-binding pocket of the enzymes. nih.govresearchgate.net These simulations predict favorable binding energies and identify key hydrogen bonding patterns, suggesting that the pyrazole scaffold can effectively mimic the interactions of ATP with the kinase. mdpi.com

In one study, derivatives were docked with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). nih.gov The results highlighted specific compounds that exhibited low binding energies, indicating strong potential as inhibitors for these cancer-related protein targets. nih.govresearchgate.net For instance, certain thiadiazole-substituted pyrazole derivatives showed minimum binding energies of -10.09 kJ/mol with VEGFR-2 and -10.35 kJ/mol with CDK2. nih.govresearchgate.net

Similarly, molecular modeling of pyrazole derivatives as inhibitors for the Rearranged during Transfection (RET) kinase revealed that the most active compound had a binding energy of -7.14 kcal/mol. mdpi.com The simulation showed that the amino group on a fused ring formed two critical hydrogen bonds with the hinge region residue Ala807, an interaction considered vital for kinase inhibition. mdpi.com Further studies targeting VEGFR-2, a key enzyme in angiogenesis, also used docking to highlight the binding modes of pyrazole conjugates, supporting their potential as anti-breast cancer agents. nih.gov

The application of these computational methods extends beyond kinases. Docking studies have been used to investigate the interaction of pyrazole derivatives with various other enzymes:

Succinate Dehydrogenase (SDH): Pyrazole-4-carboxamides were docked into the SDH structure, where the pyrazole ring was found to form π-cation and π-sigma bonds with residues Arg43 and Ile218, respectively. d-nb.info

Carbonic Anhydrase and Acetylcholinesterase: Pyrazole[3,4-d]pyridazine derivatives were identified as potent inhibitors of human carbonic anhydrase isoenzymes (hCA I and II) and acetylcholinesterase (AChE), with calculated K_i values in the nanomolar range for the carbonic anhydrases. nih.gov

SARS-CoV-2 Main Protease (Mpro): In the search for antiviral agents, a 4-nitro-N-1H-pyrazol-3-ylbenzamide derivative was docked against the main protease of the SARS-CoV-2 virus (PDB ID: 6LU7), showing favorable docking scores. nih.gov Other studies on pyrano[2,3-c]pyrazoles also identified promising inhibitors for this viral enzyme. mdpi.com

Enoyl‐ACP Reductase: Pyrano[2,3-c]pyrazole derivatives showed high docking scores of -9.2 and -9.1 kcal/mol against this receptor, suggesting a potential mechanism for their antimicrobial activity. researchgate.net

α-Glucosidase and α-Amylase: Docking simulations were used to understand the binding modes of pyrazole derivatives as potential antidiabetic agents by targeting these key digestive enzymes. researchgate.net

DNA: Computational methods have also been used to simulate the binding of 1H-pyrazole-3-carboxamide derivatives with DNA, suggesting that these compounds may interact with the genetic material, contributing to their anticancer effects. jst.go.jp

These theoretical investigations consistently show that the pyrazole nucleus, and by extension the this compound system, is a privileged scaffold for interacting with diverse biomolecular targets. The docking results not only align with and help explain experimental findings from biological assays but also provide a structural basis for the future optimization of compound efficacy. mdpi.comnih.gov

Table 1: Molecular Docking of Pyrazole Derivatives with Kinase Targets

Pyrazole Derivative ClassKinase Target (PDB ID)Predicted Binding Energy/ScoreKey Interacting ResiduesReference
1,3,4-Thiadiazole-substituted pyrazolesVEGFR-2 (2QU5)-10.09 kJ/molNot specified nih.govresearchgate.net
1,3,4-Thiadiazole-substituted pyrazolesAurora A (2W1G)-8.57 kJ/molNot specified nih.govresearchgate.net
1,3,4-Thiadiazole-substituted pyrazolesCDK2 (2VTO)-10.35 kJ/molNot specified nih.govresearchgate.net
Fused-ring pyrazoleRET Kinase-7.14 kcal/molAla807 mdpi.com
Thiazolyl-PyrazolinesEGFRIC₅₀ = 0.005 µMNot specified mdpi.com
Thiazolyl-PyrazolinesHER2IC₅₀ = 0.022 µMNot specified mdpi.com
Pyrazolopyridinesc-MetIC₅₀ = 4.27 nMNot specified nih.gov
Pyrazole-Pyrazoline ConjugatesVEGFR-2IC₅₀ = 225.17 nMNot specified nih.gov
Note: IC₅₀ values are from enzymatic assays, supported by docking studies.

Table 2: Molecular Docking of Pyrazole Derivatives with Non-Kinase Enzyme and DNA Targets

Pyrazole Derivative ClassBiomolecular Target (PDB ID)Predicted Binding Energy/ScoreKey Interacting ResiduesReference
Pyrazole-4-carboxamidesSuccinate Dehydrogenase (SDH)Not specifiedArg43, Ile218 d-nb.info
4-Nitro-N-1H-pyrazol-3-ylbenzamideSARS-CoV-2 Mpro (6LU7)Favorable docking scoresNot specified nih.gov
4H-Pyrano[2,3-c]pyrazolesEnoyl‐ACP Reductase-9.2 kcal/molNot specified researchgate.net
Pyrazole-Triazole ThioneHuman Prostaglandin Reductase (2VCW)-7.648 kcal/molTrp104, Tyr152, Ile155, Cys156, Thr159 mdpi.com
Pyrazole[3,4-d]pyridazinesAcetylcholinesterase (AChE)K_i = 394.77–952.93 nMNot specified nih.gov
Pyrazole[3,4-d]pyridazinesCarbonic Anhydrase I (hCA I)K_i = 9.03–55.42 nMNot specified nih.gov
1H-Pyrazole-3-carboxamidesCalf Thymus DNA (CT-DNA)Not specifiedGroove binding predicted jst.go.jp
Pyrazole-Imidazoline HybridsCruzipain (from T. cruzi)Not specifiedNot specified nih.gov
Note: K_i values are from enzymatic assays, supported by docking studies.

Advanced Spectroscopic and Structural Characterization of 4h Pyrazol 3 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for delineating the intricate molecular architecture of 4H-pyrazol-3-amine derivatives. Both one-dimensional and advanced multi-dimensional techniques are routinely employed to assign proton and carbon environments, confirm substitution patterns, and establish through-bond and through-space correlations.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Elucidation

Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle of complex pyrazole (B372694) derivatives. ipb.ptscirp.org Correlation Spectroscopy (COSY) is instrumental in identifying proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the pyrazole ring and its substituents. ipb.ptscirp.org For instance, in pyrazoline derivatives, a characteristic AMX splitting pattern in the ¹H NMR spectrum, with distinct coupling constants, can confirm the relative stereochemistry of protons on the pyrazoline ring. urfu.ru

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon-hydrogen pairs, providing a definitive link between the ¹H and ¹³C NMR spectra. scirp.orgrsc.org This is particularly useful for assigning the carbon signals of the pyrazole core and any attached alkyl or aryl groups.

The Heteronuclear Multiple Bond Correlation (HMBC) technique is arguably one of the most informative, revealing long-range (typically 2-3 bond) correlations between protons and carbons. scirp.orgrsc.org These correlations are fundamental in establishing the connectivity between different structural fragments. For example, HMBC can be used to confirm the position of substituents on the pyrazole ring by observing correlations between the substituent's protons and the pyrazole ring carbons. rsc.org In the case of N-alkylated pyrazoles, a three-bond correlation between the N-CH₂ protons and the C-5 carbon of the pyrazole ring can definitively establish the regiochemistry of alkylation. rsc.org The combined application of COSY, HSQC, and HMBC allows for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals for even complex pyrazole derivatives. nih.govresearchgate.net

Table 1: Representative Multi-Dimensional NMR Applications for Pyrazole Derivative Characterization

NMR TechniqueInformation GainedExample Application
COSY ¹H-¹H spin-spin coupling networksIdentifying adjacent protons on the pyrazole ring and side chains. ipb.pt
HSQC Direct ¹H-¹³C one-bond correlationsAssigning carbon signals directly attached to specific protons. scirp.org
HMBC ¹H-¹³C long-range (2-3 bond) correlationsEstablishing connectivity between substituents and the pyrazole core; determining regiochemistry. rsc.org

Computational NMR Chemical Shift Prediction and Validation

In recent years, computational methods, particularly Density Functional Theory (DFT), have become an invaluable adjunct to experimental NMR for structural verification. nih.gov By calculating the theoretical NMR chemical shifts for a proposed structure, chemists can compare these predictions with experimental data to either support or refute the structural assignment. nih.govmeilerlab.org

The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov Studies have shown that for pyrazole derivatives, functionals like B97D and TPSSTPSS can provide highly accurate predictions, while the choice of basis set also plays a significant role. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for these calculations. researchgate.net

This computational approach is particularly powerful when dealing with isomers, where subtle differences in chemical shifts can be the deciding factor in assigning the correct structure. Discrepancies between predicted and experimental shifts can prompt a re-evaluation of the proposed structure, preventing mischaracterization. Machine learning algorithms are also emerging as tools to enhance the accuracy of chemical shift predictions. frontiersin.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. uni-siegen.de

Infrared (IR) Spectroscopic Analysis of Functional Groups and Hydrogen Bonding

FTIR spectroscopy is a rapid and effective method for identifying key functional groups in this compound derivatives. The presence of an amine group is typically indicated by N-H stretching vibrations in the region of 3300-3500 cm⁻¹. orgchemboulder.comlibretexts.org Primary amines (R-NH₂) exhibit two distinct bands in this region corresponding to asymmetric and symmetric stretching modes, while secondary amines (R₂NH) show only a single band. orgchemboulder.comlibretexts.org The N-H bending vibration for primary amines is observed around 1580-1650 cm⁻¹. orgchemboulder.com

The pyrazole ring itself gives rise to characteristic vibrations. The C=N stretching of the pyrazole ring typically appears in the range of 1590-1595 cm⁻¹, and the C-N stretching is observed around 1200-1215 cm⁻¹. ajrconline.org Hydrogen bonding can significantly influence the position and shape of the N-H stretching bands, often causing them to broaden and shift to lower wavenumbers. libretexts.orgacs.org This can provide insights into the intermolecular interactions within the crystal lattice. Other functional groups, such as carbonyls or nitro groups attached to the pyrazole core, will also display their characteristic absorption bands. ajrconline.orgajchem-a.com

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)References
Primary Amine (N-H)Asymmetric & Symmetric Stretch3300 - 3500 (two bands) orgchemboulder.comlibretexts.org
Primary Amine (N-H)Bending (Scissoring)1580 - 1650 orgchemboulder.com
Pyrazole Ring (C=N)Stretch1590 - 1595 ajrconline.org
Pyrazole Ring (C-N)Stretch1200 - 1215 ajrconline.org

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy offers complementary information to IR spectroscopy, as it detects vibrations that result in a change in polarizability. uni-siegen.derenishaw.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For pyrazole derivatives, Raman spectroscopy can provide detailed information about the vibrations of the heterocyclic ring and any aromatic substituents. researchgate.net

For example, in a study of 4-amino pyrazolo(3,4-d)pyrimidine, Raman spectroscopy was used to identify characteristic vibrations, with the strongest Raman activity observed for a mode at 3202 cm⁻¹. researchgate.net The technique is also useful for studying the vibrational modes of the entire molecular framework, including both stretching and bending vibrations of C-H, C-C, and C-N bonds. researchgate.net The combination of IR and Raman data, often supported by theoretical calculations, allows for a comprehensive assignment of the fundamental vibrational modes of the molecule. researchgate.net

Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound derivatives and for obtaining structural information through the analysis of fragmentation patterns. derpharmachemica.comresearchgate.net High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy, further confirming its identity.

The fragmentation of pyrazole derivatives in the mass spectrometer often follows predictable pathways. Common fragmentation patterns include the loss of small neutral molecules like HCN or N₂H₂. researchgate.net The specific fragmentation pattern is highly dependent on the nature and position of substituents on the pyrazole ring. For instance, the mass spectrum of a substituted pyrazole might show a prominent peak corresponding to the loss of a substituent group. derpharmachemica.com Analysis of these fragmentation patterns can help to confirm the proposed structure and distinguish between isomers. researchgate.netresearchgate.net For example, in one study, the mass spectrum of a pyrazole derivative showed a molecular ion peak at m/z 403, with other significant peaks corresponding to specific fragmentation pathways that supported the proposed structure. derpharmachemica.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of this compound derivatives by providing their exact molecular weight. This precision allows for the determination of the elemental formula, a critical first step in structural characterization.

HRMS techniques, such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FTICR) mass analyzers, are routinely employed. nih.govresearchgate.net For instance, the exact mass of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide was determined to be m/z 462.1516 for the pseudo-molecular ion ([M+H]⁺), corresponding to the elemental formula C₂₂H₂₈N₃O₄S₂⁺ with a minimal mass error. mdpi.com Similarly, HRMS analysis of various other pyrazole derivatives, including those with thieno[3,2-c]pyrazol-3-amine and phenylaminopyrazole cores, has been crucial in confirming their calculated molecular formulas. nih.govnih.gov

The exceptional mass resolution of FTICR-MS is particularly advantageous for analyzing complex libraries of pyrazole derivatives, enabling the differentiation of numerous compounds in a single analysis. nih.gov This capability is essential for high-throughput screening and combinatorial chemistry efforts aimed at discovering novel pyrazole-based compounds.

Below is a table showcasing HRMS data for several this compound derivatives, illustrating the precision of this technique in confirming their elemental composition.

Compound NameMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺Reference
N-(5-(pyridin-3-yl)-1H-thieno[3,2-c]pyrazol-3-yl)cyclopropanecarboxamideC₁₄H₁₂N₄OS285.0805285.0811 nih.gov
N-(5-(pyridin-3-yl)-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramideC₁₄H₁₄N₄OS299.0961299.0968 nih.gov
N-(5-(pyridin-3-yl)-1H-thieno[3,2-c]pyrazol-3-yl)propionamideC₁₃H₁₂N₄OS289.0805289.0808 nih.gov
N-(5-phenyl-1H-thieno[3,2-c]pyrazol-3-yl)benzamideC₁₇H₁₃N₄OS321.0805321.0794 nih.gov
1-benzyl-3-phenyl-5-(phenylamino)-1H-pyrazole-4-carbonitrileC₂₃H₁₈N₄351.1604351.1603 nih.gov
3-(tert-butyl)-1-methyl-5-(phenylamino)-1H-pyrazole-4-carbonitrileC₁₅H₁₈N₄255.1604255.1606 nih.gov
(1-methyl-3-phenyl-5-(phenylamino)-1H-pyrazol-4-yl)(phenyl)methanoneC₂₃H₁₉N₃O354.1601354.1601 nih.gov
1-(4-fluorophenyl)-1H-pyrazole-4-carboxamideC₁₀H₈FN₃O206.0730206.0718 mdpi.com
1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide (sodio derivative)C₁₀H₇FN₃NaO228.0549228.0536 mdpi.com
4-(3-Methylbenzopyrano[4,3-c]pyrazol-1(4H)-yl)anilineC₁₇H₁₃N₃O276.1131Not specified

Fragmentation Pattern Analysis for Structural Connectivity

Tandem mass spectrometry (MS/MS) plays a pivotal role in elucidating the structural connectivity of this compound derivatives. By subjecting the molecular ions to collision-induced dissociation, characteristic fragmentation patterns are generated, which provide a wealth of information about the molecule's framework.

The fragmentation of pyrazole-containing compounds often initiates with the cleavage of the pyrazole ring or its substituents. For instance, in pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines, fragmentation can begin with the loss of a CO molecule, followed by the elimination of halogen acids or successive losses of HCN. researchgate.net

The analysis of fragmentation patterns can also help distinguish between isomers. semanticscholar.orgunlp.edu.ar A study on two regioisomeric tetra-substituted phenylaminopyrazoles revealed that while they both generated a main fragment at m/z 215.0926, one isomer uniquely produced a transient intermediate at m/z 233.1033, highlighting a difference in their susceptibility to fragmentation. semanticscholar.org This difference arises from the varied stability of the fragments formed, which is directly related to the initial connectivity of the atoms.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of this compound derivatives in the solid state. This powerful technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Single Crystal X-ray Diffraction for Absolute Structure

Single crystal X-ray diffraction is the gold standard for unambiguously determining the absolute structure of chiral molecules and resolving any structural ambiguities. iucr.org By analyzing the diffraction pattern of a single crystal, a detailed three-dimensional model of the molecule can be constructed.

Numerous studies have successfully employed this technique to characterize a wide array of pyrazole derivatives. For example, the crystal structures of compounds like 5-(4-fluorophenyl)-1H-pyrazol-3-amine and various halogenoaminopyrazoles have been elucidated, confirming their molecular connectivity and stereochemistry. nih.govtandfonline.com The technique has also been used to validate the structures of more complex systems, such as α-aminophosphonates containing pyrazole moieties and pyridylpyrazole derivatives. ccspublishing.org.cnmdpi.com

The data obtained from single crystal X-ray diffraction, including unit cell dimensions and space group, are crucial for understanding the packing of molecules in the crystal lattice. ccspublishing.org.cnmdpi.com This information is often deposited in crystallographic databases, serving as a valuable resource for the scientific community.

The following table presents crystallographic data for a selection of this compound derivatives, showcasing the detailed structural information obtained through this method.

CompoundCrystal SystemSpace GroupReference
Diethyl[(4-cyano-1H-pyrazol-3-ylamino)(3,5-difluorophenyl)methyl]phosphonateTriclinicP-1 ccspublishing.org.cn
3,5-diamino-4H-pyrazol-4-one oxime (DAPO)MonoclinicP2₁/c mdpi.com
3,5-diamino-4H-pyrazol-4-one oxime hydrochloride salt (DAPOC)MonoclinicCc mdpi.com
3,5-diamino-4H-pyrazol-4-one oxime perchlorate (B79767) salt (DAPOP)TriclinicP-1 mdpi.com
4-benzyl-1H-pyrazoleMonoclinicP2₁ iucr.org
3,5-diamino-4-benzyl-1H-pyrazoleMonoclinicP2₁/c iucr.org
5-methyl-2-phenyl-4H-pyrazol-3-oneNot specifiedNot specified finechem-mirea.rufinechem-mirea.ru
2-(4-chlorophenyl)-5-methyl-4H-pyrazol-3-oneNot specifiedNot specified finechem-mirea.rufinechem-mirea.ru
1-(2-oxo-2H-chromene-3-carbonyl)-3-(2-methoxy-phenyl)thioureaMonoclinicP2₁/c researchgate.net
2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol (B145695)Not specifiedNot specified mdpi.com

Analysis of Intermolecular Interactions in the Crystalline State

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking. mdpi.comresearchgate.net X-ray crystallography provides the precise geometric data needed to analyze these interactions, which are crucial for understanding the stability and physical properties of the crystalline material.

In the crystal structures of many pyrazole derivatives, hydrogen bonding plays a significant role in forming supramolecular assemblies. iucr.orgmdpi.com For instance, in 4-benzyl-1H-pyrazole, N—H⋯N hydrogen bonds link the pyrazole rings into parallel chains. iucr.org Similarly, in pyrazolo[3,4-d]pyrimidine derivatives, a variety of hydrogen bonds, including N—H⋯O and C—H⋯N, contribute to the formation of intricate layered structures. mdpi.com

Hirshfeld surface analysis is a computational tool often used in conjunction with X-ray diffraction data to visualize and quantify intermolecular contacts. mdpi.commdpi.com This analysis has revealed that H···H and C···H/H···C interactions are often the most prevalent in the crystals of pyrazole derivatives. mdpi.com

The study of these non-covalent interactions is not only fundamental to crystal engineering but also provides insights into how these molecules might interact with biological targets. The specific patterns of hydrogen bonding and π-stacking can influence the binding of a molecule to a protein's active site. mdpi.com

Supramolecular Chemistry and Crystal Engineering of 4h Pyrazol 3 Amine Systems

Hydrogen Bonding Architectures in Amino-Pyrazoles

Hydrogen bonding is the dominant force in the crystal packing of amino-pyrazoles, dictating the formation of specific and often predictable motifs. The ability of the amino group and the pyrazole (B372694) ring to engage in multiple hydrogen bonds leads to the formation of robust and complex networks. tandfonline.comnih.govresearchgate.net

N-H...O and C-H...O Hydrogen Bond Networks

In the presence of oxygen-containing functional groups, either within the aminopyrazole molecule itself or from co-crystallized solvents or anions, N-H...O and C-H...O hydrogen bonds are prevalent.

In a crystal structure of 3-aminopyrazole-4-carboxylic acid, which exists as a zwitterion, a complex network of intermolecular N-H...O hydrogen bonds links the molecules into chains. nih.gov These chains are further crosslinked by additional strong hydrogen bonds, creating a robust three-dimensional architecture. nih.gov The N...O distances for these interactions are approximately 2.768 Å and 2.747 Å, indicative of strong hydrogen bonds. nih.gov Even weaker C-H...O interactions can play a significant role in stabilizing the crystal packing, linking molecular chains into a three-dimensional network in some pyrazolone (B3327878) derivatives. iucr.org

Table 1: Examples of N-H...O and C-H...O Hydrogen Bonds in Aminopyrazole Derivatives

Compound/ComplexInteracting GroupsHydrogen Bond TypeDistance (Å) / Angle (°)Supramolecular Motif
3-Aminopyrazole-4-carboxylic acidN-H --- O (carboxylate)IntermolecularN...O: 2.768(2), 2.747(2)Chains crosslinked into 3D network nih.gov
(Z)-4-[1-(4-acetylanilino)ethylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneN-H --- O (keto)Intramolecular-S(6) ring motif iucr.org
(Z)-4-[1-(4-acetylanilino)ethylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneC-H --- O (keto)Intermolecular-C(16) chains iucr.org
[Cu(NO₃)₂(C₃H₅N₃)₄]N-H (amino) --- O (nitrate)IntermolecularN...O: 2.849(3) - 3.495(3)3D network researchgate.net

Topological Analysis of Hydrogen Bond Motifs and Patterns

The hydrogen bonding patterns in aminopyrazole systems can be analyzed using graph-set notation to describe the topology of the resulting networks. iucr.org These motifs can range from simple rings to complex multi-dimensional arrays.

In the crystal structure of 3-amino-1H-pyrazol-2-ium trifluoroacetate, the cations and anions are linked by N-H...O hydrogen bonds, forming various ring motifs, including R²₂(8), R²₄(8), R²₄(10), R⁴₄(16), and R⁴₄(18). iucr.org These rings then propagate into chains along different crystallographic axes, demonstrating how simple hydrogen bonding rules can lead to complex supramolecular structures. iucr.org

The analysis of the crystal structure of two polymorphs of 4-aminopyrazole reveals different hydrogen bonding patterns. researchgate.net These differences at the packing level are primarily due to the different hydrogen interactions involving the amino group, which highlights the sensitivity of the supramolecular assembly to subtle conformational changes. researchgate.net

In metal complexes, the aminopyrazole ligand's ability to act as a bifunctional component—chelating to a metal cation and hydrogen bonding to anions or solvents—leads to novel network topologies. rsc.org For example, in a complex of 5-amino-3-(pyrid-2-yl)-1H-pyrazole with copper(II) sulfate, a bilayer of 6³ sheets is formed through hydrogen bond pathways, resulting in a complex, multi-connected network. nih.gov The topological analysis of such networks often reveals underlying patterns, such as the boron nitride or fluorite topologies, albeit in a modified form. rsc.orgnih.gov

Non-Covalent Interactions Beyond Hydrogen Bonding

While hydrogen bonds are the primary drivers of self-assembly in aminopyrazole systems, other non-covalent interactions, such as π-π stacking and halogen bonding, also play a crucial role in stabilizing the crystal structures.

π-π Stacking Interactions in Molecular Assemblies

Table 2: Examples of π-π Stacking Interactions in Pyrazole Derivatives

CompoundInteracting RingsStacking TypeCentroid-Centroid Distance (Å)
(Z)-4-[1-(4-acetylanilino)ethylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-onePhenyl-PhenylAromatic π-π stacking3.6123(10) & 3.6665(10)
Thieno[3,2-b]thiophene-pyrimidinyl derivativeThienothiophene-PyrimidinylSlipped-π-stack3.47
3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-aminePyridyl-Pyridyl & Pyridyl-Cpπ-π stacking-

Halogen Bonding and Other Weak Intermolecular Forces

Halogen bonding is a directional interaction between a halogen atom in one molecule and a Lewis basic atom (such as nitrogen or oxygen) in another. mdpi.com This interaction can be a powerful tool in crystal engineering. In the context of aminopyrazoles, introducing halogen substituents can lead to the formation of specific halogen-bonded assemblies.

Studies on halogenated pyrazolamines have shown that they can form charge-transfer complexes through either halogen bonding or π-π interactions. thieme-connect.com For instance, the reaction of halogenated pyrazol-5-amines with thiophenols can proceed via a mechanism involving a halogen bond between the halogenated pyrazole and the thiolate anion. thieme-connect.com In the crystal structures of cocrystals of aromatic diamines with perfluorinated iodobenzenes, the primary amine group has been shown to act as a halogen bond acceptor, forming I...N halogen bonds. mdpi.com

In the crystal of 5-iodo-1-arylpyrazoles, molecules can interact through C-I...O and bifurcated C-I...O and C-I...N halogen bonding to form two-dimensional supramolecular layers, which are then interconnected by C-H...O hydrogen bonds to create a three-dimensional architecture. researchgate.net

Crystal Packing and Polymorphism Studies

The way molecules are arranged in a crystal, known as crystal packing, is the result of a delicate balance of all intermolecular forces. Polymorphism, the ability of a compound to exist in more than one crystal form, is a direct consequence of the possibility of different stable packing arrangements.

While no specific polymorphism studies on 4H-pyrazol-3-amine itself are readily available in the searched literature, the phenomenon has been observed in closely related compounds. A notable example is 4-aminopyrazole, which has been found to exist in two polymorphic forms. researchgate.net The primary differences between these polymorphs are found in the conformation of the amino group and, consequently, in the hydrogen bonding interactions that dictate the crystal packing. researchgate.net

In pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to aminopyrazoles, two conformational polymorphs have been isolated and characterized. mdpi.com The different molecular conformations observed in the crystals are a direct result of the demands of the molecular packing. mdpi.com These studies underscore that even subtle changes in crystallization conditions can lead to different polymorphs with distinct physical properties. The study of crystal packing in aminopyrazole derivatives often reveals layered or complex three-dimensional networks stabilized by a combination of the interactions discussed above. mdpi.comnih.gov

Influence of Substituents on Crystal Packing Arrangements

Hydrogen bonding is a primary driver in the self-assembly of pyrazole derivatives. The pyrazole ring offers both a hydrogen bond donor (N-H) and an acceptor (the lone pair on the adjacent nitrogen), while the 3-amine group provides an additional donor site (NH₂). This versatility allows for the formation of diverse and robust hydrogen-bonding networks. rsc.orgnih.gov The presence of substituents can either enhance or disrupt these networks.

For instance, bulky substituents, such as a tert-butyl group at the C-5 position, can sterically hinder intermolecular hydrogen bonding, forcing a preference for intramolecular hydrogen bonds. acs.org This can prevent the formation of extended one-dimensional or two-dimensional networks commonly observed with smaller substituents like methyl groups. acs.org Similarly, bulky aryl groups can increase molecular rigidity, which affects the crystal packing arrangement. In a study on palladium(II)-pyrazole complexes, placing a tert-butyl group at C-5 completely avoided the intermolecular hydrogen bonding interactions that were present in complexes with a methyl group at the same position. acs.org

Electron-donating or electron-withdrawing substituents also play a crucial role. Electron-donating groups, such as alkyls, can influence the electronic state of the pyrazole ring, potentially stabilizing the high-spin state in metal complexes. whiterose.ac.uk Conversely, electron-withdrawing groups can stabilize the low-spin state. whiterose.ac.uk These electronic effects, combined with steric factors, can lead to significant distortions in the coordination sphere of metal complexes, trapping them in a particular spin state and preventing phase changes that would require lattice reorganization. whiterose.ac.uk

The interplay of these substituent effects is summarized in the table below, highlighting how different functional groups guide the supramolecular assembly.

Substituent TypePositionInfluence on Crystal PackingExample Interaction
Bulky Alkyl C-5Prevents intermolecular H-bonding; favors intramolecular H-bonds. acs.orgA tert-butyl group at C-5 can block the formation of extended hydrogen-bonded chains. acs.org
Small Alkyl C-3, C-5Allows for significant intermolecular H-bonding interactions. acs.orgMethyl groups permit the formation of 1D ladder-type topologies. whiterose.ac.uk
Aryl Groups C-4Increases molecular rigidity and can lead to π-π stacking interactions. researcher.lifeA phenyl group can dictate planarity and influence packing through aromatic interactions. researcher.life
Electron-Donating RingCan stabilize specific electronic states in metal complexes. whiterose.ac.ukAmino or alkyl groups can stabilize the high-spin state in iron(II) complexes. whiterose.ac.uk
Electron-Withdrawing RingCan stabilize alternative electronic states in metal complexes. whiterose.ac.ukAcyl groups on the amine can stabilize the low-spin state in iron(II) complexes. whiterose.ac.uk

Solvent Inclusion and Void Space Analysis in Crystal Lattices

The crystallization of this compound derivatives can often lead to the inclusion of solvent molecules within the crystal lattice, forming solvates. chemrxiv.org The presence and nature of these included solvents are not random but are a result of the specific intermolecular interactions and the void spaces created by the packing of the host molecules. Analysis of these voids is critical for understanding the stability and properties of the crystalline material.

Solvent molecules can be incorporated into the crystal structure in several ways. They can fill large cavities or channels without specific interactions, often in non-stoichiometric amounts. whiterose.ac.uk Alternatively, and more commonly, they can play a crucial role in stabilizing the crystal structure by participating in the hydrogen-bonding network. chemrxiv.orgiucr.org Water molecules, for example, are frequently found acting as bridges between host molecules, forming stable solvate hydrates. chemrxiv.orgacs.org

A notable example is the 1,4-dioxane (B91453) solvate of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one, where the dioxane molecules occupy positions around inversion centers and are stabilized within the lattice. iucr.org However, these solvent molecules can be lost upon exposure to air, indicating a relatively weak association. iucr.org In other cases, the solvent inclusion is more robust. In a study of an antibacterial furazidin, various solvates and solvate hydrates were formed with solvents like DMF, 1,4-dioxane, and THF, demonstrating how different solvents can be incorporated. chemrxiv.org

Computational methods are used to predict and analyze solvent-accessible voids in crystal structures. marquette.eduresearchgate.net By calculating the crystal energy landscape, researchers can identify low-energy structures and determine the volume and accessibility of voids. researchgate.net For example, a predicted crystal structure might show void spaces that account for a small percentage of the total unit-cell volume, which are then filled by solvent molecules during crystallization. marquette.eduacs.org

The table below presents data on solvent inclusion in pyrazole-related crystal structures, illustrating the variety of solvents and their roles.

Host Compound SystemIncluded Solvent(s)Solvent Role & Void Analysis
2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]... iucr.org1,4-DioxaneOccupies voids around inversion centers; crystals lose solvent on exposure to air. iucr.org
Antibacterial Furazidin chemrxiv.orgDMF, 1,4-Dioxane, Formic Acid, THFForms various pure solvates and solvate hydrates; solvent molecules participate in H-bonding. chemrxiv.org
Silver(I) Pyrazolyl Complex marquette.eduAcetonitrileDisordered solvate encapsulated within a dimer of dications; small voids account for 1.5% of unit cell volume. marquette.edu
Copper(II) Metal-Organic Framework acs.orgChloroform, WaterFills a solvent-accessible void constituting 33% of the total crystal volume. acs.org

Design Principles for Supramolecular Assemblies

The rational design of supramolecular assemblies based on this compound relies on understanding and controlling the non-covalent interactions that guide molecular recognition and self-organization.

Co-crystallization Strategies for Controlled Solid-State Structures

Co-crystallization has emerged as a powerful strategy in crystal engineering to modify the physicochemical properties of materials without altering the covalent structure of the active molecule. mdpi.comresearchgate.net This technique involves combining a target molecule, such as a this compound derivative, with a selected "co-former" to create a new crystalline solid with a unique structure held together by non-covalent interactions. materialsciencejournal.org

The design of co-crystals is predicated on the concept of supramolecular synthons—robust and predictable patterns of intermolecular interactions. For pyrazole-based systems, the primary synthons involve hydrogen bonds. materialsciencejournal.orgmdpi.com The pyrazole N-H group and the 3-amine group are excellent hydrogen bond donors, while the pyrazole ring nitrogen and other functional groups on the co-former can act as acceptors.

Various methods are employed to screen for and produce co-crystals, including:

Slurry Technique: Co-formers are stirred in a solvent where they have limited solubility, allowing for solvent-mediated transformation into the most stable co-crystal form. acs.org

Solvent Evaporation: A solution containing both co-formers is slowly evaporated, leading to the crystallization of the co-crystal. acs.org

Grinding: Mechanical grinding of the two solid co-formers, sometimes with a small amount of liquid (liquid-assisted grinding), can induce co-crystal formation. mdpi.com

A key consideration in co-crystal design is the pKa difference between the co-formers to predict whether a co-crystal or a salt will form. researchgate.net For this compound, with its basic amino group, co-crystallization with acidic co-formers can lead to proton transfer and the formation of an ionic co-crystal or salt. researchgate.net For example, energetic materials based on dinitropyrazolo-pyrazole have been co-crystallized with other nitrogen-rich compounds like 3-aminotriazole and 4-aminotriazole, forming neutral acid-base complexes with improved safety properties. researchgate.net

Self-Assembly Mechanism Studies

The self-assembly of this compound and its derivatives into ordered supramolecular structures is a process driven by a hierarchy of non-covalent interactions. rsc.orgmdpi.com The versatility of the pyrazole ring, with its adjacent donor (N-H) and acceptor (=N-) sites, is fundamental to its role as a flexible synthon in self-assembly. rsc.orgacs.org

Studies on pyrazole-based systems often reveal the formation of specific, recurring hydrogen-bonding motifs. These can include simple dimers, catemeric chains, or more complex sheet-like and three-dimensional networks. nih.govnih.gov For instance, tripodal ligands derived from pyrazole carboxaldehydes and tris(2-aminoethyl)amine (B1216632) self-assemble into dimeric structures held together by three N(pyrazole)–H···N(pyrazolate) hydrogen bonds. nih.gov

The mechanism of assembly is not solely dependent on hydrogen bonding. Other interactions such as π-π stacking, C-H···π interactions, and, in the case of metal complexes, coordination bonds, play crucial roles. researcher.lifemdpi.com The self-assembly process can be initiated by forming a primary structural unit, such as a hydrogen-bonded dimer, which then organizes into a larger, more complex architecture. acs.org In one study, molecular tweezers were observed to form a dimer in solution but exclusively assembled into a cyclic hexamer during crystallization, highlighting the influence of the solid-state environment on the final structure. acs.org

The study of these mechanisms often involves a combination of single-crystal X-ray diffraction to determine the final structure and computational modeling, such as Density Functional Theory (DFT), to understand the energetics of the interactions driving the assembly. rsc.orgmdpi.com High-resolution scanning tunneling microscopy has also been used to visualize the self-assembly of pyrazole derivatives on surfaces, revealing the formation of hexagonal nanoporous networks stabilized by trimeric N–H···N hydrogen bonds. rsc.org

Applications of 4h Pyrazol 3 Amine As a Chemical Scaffold and Building Block

Role in the Synthesis of Fused Heterocyclic Systems

4H-Pyrazol-3-amine serves as a key precursor for the synthesis of various fused heterocyclic compounds. The strategic placement of its amino and pyrazole (B372694) nitrogen atoms facilitates cyclization reactions with suitable bielectrophilic reagents, leading to the formation of polycyclic structures with significant biological and material science applications.

Pyrazolopyrimidines and Related Heterocycles

Pyrazolo[3,4-d]pyrimidines, structural analogs of purines, are a prominent class of fused heterocycles synthesized from this compound derivatives. psu.edu These compounds are of significant interest due to their wide range of pharmacological activities. psu.edubeilstein-journals.org The synthesis generally involves the annulation of a pyrimidine (B1678525) ring onto a pyrazole precursor.

One common synthetic route involves the reaction of N1-substituted-5-amino-4-cyanopyrazoles with reagents like malononitrile (B47326) or diethyl malonate. uminho.pt For instance, the reaction with malononitrile in the presence of a base like sodium ethoxide leads to the formation of pyrazolo[3,4-d]pyrimidines. uminho.pt The reaction proceeds through an initial condensation of the amino group of the pyrazole with a cyano group of malononitrile, forming an amidine intermediate, which then undergoes intramolecular cyclization. uminho.pt

Another approach utilizes the reaction of 5-aminopyrazole-4-carbonitriles with orthoesters to form imidate derivatives. These imidates can then be treated with ammonia (B1221849) or primary amines to yield various pyrazolo[3,4-d]pyrimidines. psu.edu A notable transformation in this context is the Dimroth rearrangement, where an initially formed pyrazolopyrimidine can isomerize to a more thermodynamically stable product. psu.edu The synthesis of pyrazolo[1,5-a]pyrimidines has also been achieved through the reaction of aminopyrazoles with alkynes under ultrasonic irradiation, representing a greener synthetic approach. researchgate.net

The following table summarizes some examples of pyrazolopyrimidine synthesis from aminopyrazole precursors.

Starting MaterialReagent(s)ProductReference(s)
5-Amino-1-substituted-pyrazole-4-carbonitrilesMalononitrile, Sodium Ethoxide6-Substituted pyrazolo[3,4-d]pyrimidines uminho.pt
5-Aminopyrazole-4-carbonitrileOrthoester, Ammonia/AminesPyrazolo[3,4-d]pyrimidines psu.edu
AminopyrazolesSymmetric/Non-symmetric Alkynes, KHSO4, Ultrasonic IrradiationPyrazolo[1,5-a]pyrimidin-7(4H)-ones researchgate.net
(E)-5-amino-1-phenyl-3-styryl-1H-pyrazole-4-carbonitrileHydrazine (B178648) Hydrate (B1144303)(E)-4-imino-1-phenyl-3-styryl-1H-pyrazolo [3,4-d]pyrimidin-5(4H)-amine scirp.org

Chromeno[2,3-b]pyridines and Chromenopyrazoles

The fusion of pyrazole and chromene rings gives rise to chromenopyrazoles and related structures like chromeno[2,3-b]pyridines, which are scaffolds with noted biological activities. um.edu.mtclockss.org The synthesis of these systems often involves multicomponent reactions. For example, spiro[chromeno[2,3-b]pyridine-3,4′-pyrazole] derivatives have been synthesized through a one-pot pseudo-three-component reaction of 2-amino-4H-chromen-4-ones with 4-benzylidene-5-alkyl-2-aryl-2,4-dihydro-3H-pyrazol-3-ones. acs.orgnih.gov This process involves a sequence of Michael addition, elimination, and hetero-Diels–Alder reactions. acs.org

Another strategy for synthesizing chromenopyrazoles involves the reaction of chromene-3-carbonitrile derivatives with hydrazine hydrate. acs.org This reaction leads to the formation of 1,4-dihydrochromeno[4,3-c]pyrazol-3-amines. acs.org Furthermore, chromeno[4,3-c]pyrazol-4(2H)-ones can be synthesized through the cyclization of 3-[1-(phenylhydrazono)ethyl]chromen-2-ones. clockss.orgresearchgate.net Microwave-assisted synthesis has been shown to be an efficient method for this transformation. clockss.org The synthesis of 4-(4-oxo-4H-chromen-3-yl)pyrano[2,3-c]pyrazoles has been achieved via a one-pot, three-component reaction of 4-oxo-4H-chromene-3-carbaldehyde, malononitrile, and cyclic active methylene (B1212753) compounds in water. bohrium.com

A one-pot transformation involving salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide (B512044) can yield complex structures like 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. mdpi.com

The following table presents examples of the synthesis of chromeno-fused pyrazoles.

Starting MaterialsProductReaction TypeReference(s)
2-Amino-4H-chromen-4-ones, 4-Benzylidene-5-alkyl-2-aryl-2,4-dihydro-3H-pyrazol-3-onesSpiro[chromeno[2,3-b]pyridine-3,4′-pyrazole] derivativesPseudo-three-component reaction acs.orgnih.gov
Chromene-3-carbonitrile derivatives, Hydrazine hydrate1,4-Dihydrochromeno[4,3-c]pyrazol-3-aminesNucleophilic substitution and cyclization acs.org
3-[1-(Phenylhydrazono)ethyl]chromen-2-ones3-Methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-onesOxidative cyclization (microwave-assisted) clockss.org
4-Oxo-4H-chromene-3-carbaldehyde, Malononitrile, Cyclic active methylene compounds4-(4-Oxo-4H-chromen-3-yl)pyrano[2,3-c]pyrazolesOne-pot three-component reaction bohrium.com
Salicylaldehyde, Malononitrile dimer, 2-Cyanoacetohydrazide2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrileOne-pot multicomponent reaction mdpi.com

Pyrazolo[4,3-c]pyrazoles and Other Polycyclic Aromatic Systems

Furthermore, 4-azido-3,5-dinitropyrazole (AzDNP), derived from 4-amino-3,5-dinitropyrazole, serves as a precursor for various energetic materials. rsc.org The high nitrogen content and positive heat of formation make these compounds interesting for energetic applications. rsc.org

The versatility of aminopyrazoles extends to the synthesis of other fused systems like pyrazolo[4,3-c]quinolines. For instance, the cyclocondensation of 5-amino-1H-pyrazole-4-carbaldehyde with cyclopentanone (B42830) can yield cyclopenta[b]pyrazolo[4,3-e]pyridines. semanticscholar.org

Chemical Precursor in Advanced Materials Science Research

Beyond their role in constructing complex heterocyclic frameworks for potential pharmaceutical applications, derivatives of this compound are increasingly being explored as precursors in materials science. Their unique structural and electronic properties make them suitable for developing energetic materials and as ligands in coordination chemistry.

Energetic Materials Research (focusing on chemical stability and structural features)

Derivatives of this compound are investigated as energetic materials due to their high nitrogen content, which contributes to a large positive heat of formation and the generation of a significant volume of gaseous products upon decomposition. rsc.org A key focus in this area is to achieve a balance between high performance and acceptable chemical stability and sensitivity. researchgate.net

The introduction of amino groups (–NH2) onto the pyrazole ring is a strategy to enhance the stability of energetic compounds through the formation of intramolecular and intermolecular hydrogen bonds. rsc.org These hydrogen bonding networks contribute to higher crystal densities and improved thermal stability. mdpi.comsemanticscholar.org For example, in the crystal structures of energetic salts based on 3,5-diamino-4H-pyrazol-4-one oxime, extensive hydrogen bonding and π–π stacking interactions are observed, which are credited for their stability. semanticscholar.org

The planarity of the pyrazole ring and the potential for extended π-conjugation in fused systems are also important structural features. acs.orgmdpi.com These characteristics can lead to efficient crystal packing and high density, which is a crucial factor for detonation performance. acs.orgnih.gov

The table below details some energetic compounds derived from or related to aminopyrazoles and their key features.

Compound/DerivativeKey Structural/Chemical FeatureImpact on PropertiesReference(s)
3,5-Diamino-4H-pyrazol-4-one oxime (DAPO) and its energetic saltsPlanar structure, extensive hydrogen bonding, π-π stackingGood thermal stability, high density mdpi.comsemanticscholar.org
4-Azido-3,5-dinitropyrazole (AzDNP)High nitrogen content, azido (B1232118) and nitro groupsHigh energetic performance, high sensitivity rsc.org
Derivatives of AzDNP linked to 5-nitramino-1,2,4-oxadiazoleCombination of different energetic moietiesPotential for high performance with tailored stability rsc.org
3,6-Dinitropyrazolo[4,3-c]pyrazole (DNPP)Fused, planar, π-conjugated systemHigh density, enhanced solid-state packing acs.org
4-Amino-5-nitro-7H-pyrazolo[3,4-d] researchgate.netmdpi.comtriazine-2-oxide (PTO)Fused heterocyclic frameworkExceptional detonation performance and stability acs.org
Tetrazole and nitro-pyrazole derivativesExtended π-conjugation and directional hydrogen bondingExceptional thermal stability and balanced energetic performance acs.org

Ligand Design in Coordination Chemistry and Metal Complexes

The nitrogen atoms within the pyrazole ring and the exocyclic amino group of this compound and its derivatives make them excellent ligands for coordinating with metal ions. The resulting metal complexes have applications in various fields, including catalysis and as potential therapeutic agents. rsc.org

Pyrazole-based ligands can form stable complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), and iron(II). abechem.comgoogle.com The coordination geometry of these complexes can vary depending on the specific ligand structure and the metal ion. For example, an iron(II) complex with a tris[4-(1H-pyrazol-3-yl)-3-azabut-3-enyl]amine ligand adopts a capped trigonal antiprismatic stereochemistry. iucr.org

The biological activity of pyrazole derivatives can be enhanced upon complexation with metal ions. For instance, some palladium(II) complexes of 1-thiocarbamoyl-pyrazole derivatives have shown improved antiamoebic activity compared to the free ligands.

The design of polydentate ligands incorporating multiple pyrazole units can lead to the formation of polynuclear complexes. nih.gov These complexes can serve as models for bioinorganic systems. The flexibility and multiple coordination sites of such ligands allow for the construction of diverse supramolecular architectures, often stabilized by hydrogen bonding. rsc.org

The table below lists some examples of metal complexes with pyrazole-based ligands.

LigandMetal Ion(s)Application/FeatureReference(s)
Tris[4-(1H-pyrazol-3-yl)-3-azabut-3-enyl]amineIron(II)Study of spin-state transitions iucr.org
4-[(E)-(3-hydroxypyridin-2-yl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneCobalt(II), Nickel(II), Copper(II)Electrocatalysis, biological evaluations abechem.com
5-{[(E)-(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]amino}-1,3-thiazol-4-olManganese(II), Cobalt(II), Nickel(II), Copper(II), Cadmium(II)Antimicrobial activity
Pyrazole-containing hindered amine light stabilizersNickel(II), Zinc(II), Copper(II), Cobalt(II)Light stabilizers for polymers google.com
N,N-bis(2(1′,5,5′-trimethyl-1H,1′H-[3,3′-bipyrazol]-1-yl)ethyl)propan-1-amineCopper(II), Nickel(II), Cobalt(II), Iron(II)Antibacterial and antifungal agents rsc.org

Scaffolds for Optoelectronic and Functional Organic Materials

The pyrazole scaffold, including derivatives of this compound, has garnered significant attention in the field of materials science, particularly for the development of optoelectronic and functional organic materials. pjoes.comnih.gov The inherent aromaticity and the presence of multiple nitrogen atoms in the pyrazole ring contribute to the electronic properties of molecules incorporating this moiety, making them suitable for applications in this domain. nih.govmdpi.com

Research has shown that pyrazole derivatives can exhibit significant nonlinear optical (NLO) properties. nih.gov These properties are crucial for applications in areas such as optical data storage, optical computing, and telecommunications. The unique electronic structure of the pyrazole ring, which can be readily modified through substitution, allows for the fine-tuning of NLO responses. For instance, the introduction of electron-donating and electron-accepting groups at different positions on the pyrazole ring can enhance the second-order and third-order NLO properties of the resulting molecules. nih.gov

Furthermore, pyrazole-based compounds have been investigated for their potential use as fluorescent sensors and in electroluminescent devices. mdpi.com The ability of the pyrazole nucleus to participate in photo-induced electron transfer processes makes it a promising component in the design of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov The photophysical properties of pyrazole derivatives, such as their absorption and emission spectra, can be tailored by altering the substituents on the pyrazole core, enabling the creation of materials with specific optical characteristics. mdpi.com

Table 1: Examples of Pyrazole Derivatives in Optoelectronic and Functional Organic Materials

Compound ClassPotential ApplicationKey Findings
Pyrazolo[3,4-b]quinolinesFluorescent sensors, Optoelectronic materialsExhibit promising fluorescent properties. mdpi.com
(4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivativesNonlinear optical (NLO) materialsShow enhanced NLO properties due to the presence of electron-withdrawing groups. nih.gov
7-(trifluoromethyl)-3-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-2-aminesPhotophysical materialsAbsorption and emission spectra can be tuned by solvent polarity. mdpi.com

Utilization in Combinatorial Library Synthesis for Chemical Space Exploration

The structural attributes of this compound make it an excellent scaffold for combinatorial library synthesis, a powerful strategy for exploring vast areas of chemical space and discovering new molecules with desired properties. rsc.orgbiorxiv.org The amenability of the pyrazole ring to various chemical modifications allows for the generation of large and diverse collections of related compounds from a common core structure. acs.org

One notable application is in the synthesis of pyrazolo[3,4-b]pyridine derivatives. biorxiv.org By employing a multi-component reaction strategy, a combinatorial library of these compounds can be efficiently generated. This approach often involves the condensation of 5-aminopyrazoles with other reactants, leading to a wide array of substituted pyrazolo[3,4-b]pyridines with at least four points of diversity. biorxiv.org Such libraries are invaluable in drug discovery programs for identifying novel therapeutic agents. biorxiv.orgresearchgate.net

Furthermore, the this compound scaffold is utilized in the solid-phase and solution-phase parallel synthesis of various heterocyclic compounds. acs.org For example, libraries of 3-amino-4H-quinolizin-4-ones and fused 3-amino-4H-pyrimidin-4-ones have been successfully synthesized using this approach. acs.org These methods facilitate the rapid generation of numerous analogs for biological screening and structure-activity relationship (SAR) studies. The ability to systematically vary substituents on the pyrazole core allows chemists to explore how different functional groups influence the biological activity of the resulting compounds. nih.gov

A catalyst-free, four-component reaction in water has been developed for the combinatorial synthesis of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives. rsc.orgrsc.org This green chemistry approach highlights the versatility of the pyrazole scaffold in environmentally benign synthetic methodologies. rsc.orgscilit.com

Table 2: Combinatorial Synthesis Based on the Pyrazole Scaffold

Reaction TypeResulting LibraryKey Features
Multi-component condensationPyrazolo[3,4-b]pyridinesFacile, high-yielding, and allows for multiple points of diversity. biorxiv.org
Parallel synthesis (solid and solution-phase)3-Amino-4H-quinolizin-4-ones, Fused 3-amino-4H-pyrimidin-4-onesEnables rapid generation of analogs for screening. acs.org
Four-component catalyst-free reaction in water2-Amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrilesEnvironmentally friendly, good to excellent yields. rsc.orgrsc.org

Development of Novel Chemical Reagents and Reaction Substrates

Beyond its role as a scaffold, this compound and its derivatives serve as crucial building blocks for the development of novel chemical reagents and reaction substrates. The reactivity of the amino group and the pyrazole ring itself can be harnessed to create new synthetic tools and intermediates. medchemexpress.comresearchgate.net

For instance, 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones, which are derived from pyrazole precursors, have been identified as highly selective acyl transfer reagents. rsc.org These reagents demonstrate exceptional selectivity for the acylation of primary amines, even in the presence of other nucleophilic functional groups. This high degree of selectivity makes them valuable tools for the synthesis of complex molecules, such as in the site-selective modification of aminoglycoside antibiotics. rsc.org The mechanism involves the pyrazolone (B3327878) ring acting as a leaving group, facilitating the transfer of the acyl group. rsc.org

Moreover, substituted 4H-pyrazol-3-amines are employed as starting materials in the synthesis of more complex heterocyclic systems. The condensation of 1-amino-1-(1H-benzo[d] rsc.orgrsc.orgscilit.comtriazol-1-yl)-3,4,4-trichloro-2-nitrobuta-1,3-dienes with methylhydrazine leads to the formation of persubstituted 4-nitropyrazoles. researchgate.net These, in turn, can be hydrolyzed to produce push-pull-substituted pyrazole-5-carbaldehydes, which are valuable intermediates in organic synthesis. researchgate.net

The versatility of the this compound structure is further demonstrated in its use for creating fused heterocyclic systems. For example, thieno[3,2-c]pyrazol-3-amine derivatives have been synthesized and evaluated as potent inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), a target relevant to Alzheimer's disease. nih.gov The synthesis of these compounds showcases how the pyrazole core can be integrated into larger, more complex molecular architectures with specific biological functions. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.